2-Methyl-L-phenylalanine monohydrate
Description
BenchChem offers high-quality 2-Methyl-L-phenylalanine monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-L-phenylalanine monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-2-methyl-3-phenylpropanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.H2O/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H2/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFWSMJVNXSYRC-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering Peptide Stability and Conformation: A Technical Guide to 2-Methyl-L-phenylalanine Monohydrate
Executive Summary
The development of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and high conformational flexibility. The incorporation of non-natural,
Physicochemical Profiling & Structural Causality
2-Methyl-L-phenylalanine monohydrate is a chiral, non-natural amino acid derivative characterized by the addition of a methyl group at the
The Causality of the Monohydrate State
In its crystalline form, this compound exists as a monohydrate, meaning one stoichiometric molecule of water is incorporated into the crystal lattice per molecule of the amino acid 1[1].
-
Experimental Implication: The hydrated lattice significantly lowers the hygroscopicity of the bulk powder compared to its anhydrous counterpart. For researchers, this ensures that the compound does not rapidly absorb atmospheric moisture during weighing, thereby maintaining precise molarity when preparing stock solutions for synthesis.
Quantitative Data Summary
The following table synthesizes the core physical and chemical parameters critical for laboratory handling and analytical verification.
| Property | Value |
| IUPAC Name | (2S)-2-amino-2-methyl-3-phenylpropanoic acid 2[2] |
| CAS Registry Number | 23239-35-2 3[3] |
| Molecular Formula | C₁₀H₁₃NO₂ · H₂O |
| Molecular Weight | 197.23 g/mol (Monohydrate) / 179.22 g/mol (Anhydrous) 3[3] |
| Melting Point | 244 - 246 °C3[3] |
| Appearance | White to faint yellow powder |
| GHS Hazard Classification | Acute Tox. 4 (H302: Harmful if swallowed)4[4] |
The Mechanism of Conformational Restriction & Stability
The primary utility of 2-Methyl-L-phenylalanine in drug development lies in its ability to dictate peptide topology. Native peptides are highly flexible, leading to off-target binding and rapid degradation by endogenous peptidases.
Mechanistic Causality:
Replacing the
Furthermore, this alkylation acts as a physical shield. By blocking the scissile bond, it prevents recognition and cleavage by exopeptidases (such as carboxypeptidase A) 1[1]. In the development of opioid peptide analogues (e.g., endomorphin-2), such alkylation has been proven to enhance hydrophobicity, limit rotational freedom, and drastically improve both receptor binding affinity and in vivo stability 5[5].
Logical flow of structural causality: How α-methylation enhances peptide stability.
Advanced Applications in Drug Development
Beyond stabilizing standard peptides, 2-Methyl-L-phenylalanine is a critical building block in advanced therapeutic and diagnostic applications 6[6]:
-
Receptor Antagonists: It is utilized in the synthesis of high-affinity tachykinin NK2 receptor antagonists, where rigid spatial orientation of the phenyl ring is required for receptor pocket docking1[1].
-
Oncology PET Imaging: Radiofluorinated analogues of methylphenylalanine are engineered to target the LAT1 amino acid transporter system, which is heavily overexpressed in various tumors. The
-methyl group ensures the tracer is not metabolized intracellularly, trapping the signal for high-contrast Positron Emission Tomography (PET) imaging7[7].
Self-Validating Protocol: SPPS with Hindered Amino Acids
Coupling
Causality of Experimental Choices: To overcome the activation energy barrier of the sterically hindered transition state, we must employ highly reactive uronium reagents (HATU) combined with microwave assistance. However, if the first coupling is incomplete, a second coupling using a phosphonium-based reagent (PyAOP) is mandatory. Why? Uronium reagents like HATU can react with the uncoupled hindered amine to form a stable, dead-end guanidinium species, permanently capping the peptide. Phosphonium reagents do not cause this side reaction, allowing the difficult coupling to proceed safely to completion.
Step-by-Step Methodology: Microwave-Assisted Coupling
This protocol is designed as a self-validating loop, ensuring sequence integrity before proceeding to deprotection.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 20 minutes. Ensure the N-terminus is fully deprotected (free amine).
-
Primary Activation (Uronium): In a separate vial, dissolve 4.0 equivalents of Fmoc-2-Methyl-L-phenylalanine and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Allow pre-activation for exactly 2 minutes.
-
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 20 minutes.
-
Validation (Kaiser Test): Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test.
-
If the beads are colorless: The coupling is successful. Proceed to step 6.
-
If the beads are blue (positive for free amines): Proceed to step 5.
-
-
Secondary Coupling (Phosphonium): Dissolve 4.0 eq of the amino acid and 4.0 eq of PyAOP in DMF. Add 8.0 eq of DIEA. React at 75°C for an additional 30 minutes. Re-test.
-
Capping: Treat the resin with 10% Acetic Anhydride and 10% DIEA in DMF for 10 minutes to cap any trace unreacted amines, preventing the formation of complex deletion impurities.
Optimized self-validating SPPS workflow for sterically hindered α,α-dialkyl amino acids.
References
-
Title : L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem - NIH Source : nih.gov URL : [Link]
-
Title : Bifunctional [2',6'-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands - PMC - NIH Source : nih.gov URL :[Link]
-
Title : Development of new radiofluorinated methylphenylalanine analogues for tumour imaging with PET - ResearchGate Source : researchgate.net URL :[Link]
Sources
- 1. CAS 23239-35-2: 2-Methyl-L-phenylalanine monohydrate [cymitquimica.com]
- 2. L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 5. Bifunctional [2’,6’-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-L-phenylalanine Monohydrate (CAS 23239-35-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-L-phenylalanine monohydrate, with a CAS number of 23239-35-2, is a non-proteinogenic amino acid that has garnered significant interest within the scientific community. Structurally, it is a derivative of the essential amino acid L-phenylalanine, distinguished by the presence of a methyl group at the alpha-carbon. This seemingly minor modification imparts unique stereochemical and physiological properties, rendering it a valuable tool in biochemical research and a promising building block in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, biological significance, and key experimental protocols.
Physicochemical Properties
2-Methyl-L-phenylalanine monohydrate typically presents as a white to off-white fine crystalline powder.[3][4] The presence of the alpha-methyl group introduces a chiral center, and the biologically relevant stereoisomer is the (S)-enantiomer, also denoted as the L-form.[1] As a monohydrate, each molecule of the amino acid is associated with one molecule of water, which can influence its solubility and stability.[1][2]
| Property | Value | Source |
| CAS Number | 23239-35-2 | [5] |
| Molecular Formula | C₁₀H₁₃NO₂ · H₂O | [1][2] |
| Molecular Weight | 197.23 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 244-246 °C | [3] |
| Boiling Point | 312.8 °C at 760 mmHg | [3] |
| Density | 1.166 g/cm³ | [3] |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage | 0-8 °C | [5] |
Synthesis and Characterization
The enantioselective synthesis of α-methylated amino acids is a topic of significant interest in organic chemistry. While various methods have been developed, a common strategy involves the stereospecific alkylation of a chiral glycine equivalent. One such approach utilizes an imidazolidinone template to ensure high stereoselectivity.
Representative Synthesis Workflow
Caption: Generalized workflow for the synthesis of 2-Methyl-L-phenylalanine.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of 2-Methyl-L-phenylalanine monohydrate.
| Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the benzyl group, the singlet for the α-methyl group, and exchangeable protons of the amine and carboxylic acid. |
| ¹³C-NMR | Resonances for the aromatic carbons, the methylene carbon, the quaternary α-carbon, the methyl carbon, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the carboxylic acid and water of hydration, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the anhydrous molecule, along with characteristic fragmentation patterns. |
| Chiral HPLC | A single major peak confirming high enantiomeric purity. |
Biological Significance and Mechanism of Action
The primary biological significance of 2-Methyl-L-phenylalanine lies in its interaction with the L-type amino acid transporter 1 (LAT1) . LAT1, also known as solute carrier family 7 member 5 (SLC7A5), is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, such as leucine, isoleucine, and phenylalanine.[6]
Crucially, LAT1 is overexpressed in a wide variety of human cancers, where it plays a pivotal role in supplying the essential amino acids necessary for rapid cell growth and proliferation.[7] By facilitating the uptake of these amino acids, LAT1 activates the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, protein synthesis, and metabolism.[1][4][8]
The α-methyl group of 2-Methyl-L-phenylalanine is a key structural feature that enhances its selectivity for LAT1 over other amino acid transporters.[9] This selectivity makes it a valuable molecular probe for studying LAT1 function and a promising scaffold for the development of targeted cancer therapeutics. By competitively inhibiting LAT1, 2-Methyl-L-phenylalanine can disrupt the supply of essential amino acids to cancer cells, leading to the inhibition of mTORC1 signaling and subsequent suppression of tumor growth.
LAT1-mTORC1 Signaling Pathway
Caption: The role of LAT1 in mTORC1 signaling and its inhibition.
Key Experimental Protocols
Protocol 1: In Vitro LAT1 Inhibition Assay
This protocol describes a method to assess the inhibitory potential of 2-Methyl-L-phenylalanine on LAT1-mediated amino acid uptake in cancer cells.
Materials:
-
Cancer cell line with high LAT1 expression (e.g., HT-29, A549)
-
Cell culture medium and supplements
-
2-Methyl-L-phenylalanine monohydrate
-
Radiolabeled L-leucine (e.g., ³H-L-leucine or ¹⁴C-L-leucine)
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Culture the selected cancer cell line to 80-90% confluency in appropriate multi-well plates.
-
Preparation of Test Compound: Prepare a stock solution of 2-Methyl-L-phenylalanine monohydrate in a suitable solvent (e.g., water or PBS) and create a series of dilutions to be tested.
-
Pre-incubation: Wash the cells with pre-warmed PBS. Pre-incubate the cells with the different concentrations of 2-Methyl-L-phenylalanine for 15-30 minutes at 37°C. Include a vehicle control (no inhibitor).
-
Uptake Assay: Add the radiolabeled L-leucine to each well and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold PBS to stop the uptake process.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of 2-Methyl-L-phenylalanine by plotting the percentage of inhibition of radiolabeled L-leucine uptake against the concentration of the inhibitor.
Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating 2-Methyl-L-phenylalanine into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-2-Methyl-L-phenylalanine
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected natural amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling of Fmoc-2-Methyl-L-phenylalanine:
-
Pre-activate Fmoc-2-Methyl-L-phenylalanine (e.g., 4 equivalents) with the coupling reagent (e.g., HBTU, 3.95 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. The steric hindrance from the α-methyl group may necessitate a longer coupling time or the use of a more potent coupling reagent like HATU.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.
Safety and Handling
2-Methyl-L-phenylalanine monohydrate should be handled in accordance with standard laboratory safety procedures.[8] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.[8][10] In case of contact with eyes or skin, rinse thoroughly with water.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][10]
Conclusion
2-Methyl-L-phenylalanine monohydrate is a valuable and versatile non-natural amino acid with significant potential in both fundamental research and drug discovery. Its unique structural feature, the α-methyl group, confers enhanced selectivity for the LAT1 transporter, a key player in cancer cell metabolism. This property makes it an excellent tool for probing the LAT1-mTORC1 signaling axis and a promising lead for the development of targeted anti-cancer therapies. The protocols and information provided in this guide are intended to support researchers in harnessing the full potential of this intriguing molecule.
References
-
AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]
- Scalise, M., Galluccio, M., Console, L., & Pochini, L. (2020). The L-Type Amino Acid Transporter 1 (LAT1): A Promising Target for Cancer Treatment. Frontiers in Pharmacology, 11, 594829.
-
Peptides. (n.d.). H-Phe(2-Me)-OH [80126-53-0]. Retrieved from [Link]
-
Cellseco. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
- Watabe, T., et al. (2021). Enhancing the Therapeutic Effect of 2-211At-astato-α-methyl-L-phenylalanine with Probenecid Loading. Cancers, 13(21), 5521.
-
Anaspec. (2021, February 17). Safety Data Sheet (SDS). Retrieved from [Link]
- Huttu, K., et al. (2024). Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). European Journal of Pharmaceutical Sciences, 194, 106703.
-
University of Texas at Dallas. (n.d.). Peptide Day 2 Experimental Procedure – Preparation of Methyl L-Phenylalaninate Hydrochloride. Retrieved from [Link]
- Karakus, E., & Pekyardimci, S. (2021). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Applied Biochemistry and Biotechnology, 194(2), 793-808.
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1081.
Sources
- 1. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. libir.josai.ac.jp [libir.josai.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Imaging the L-Type Amino Acid Transporter-1 (LAT1) with Zr-89 ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. fredi.hepvs.ch [fredi.hepvs.ch]
Stability and Storage of 2-Methyl-L-phenylalanine Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-Methyl-L-phenylalanine monohydrate. As a crucial building block in peptide synthesis and various pharmaceutical applications, a thorough understanding of its stability profile is paramount for ensuring the integrity, efficacy, and safety of research and drug development projects. This document synthesizes known physicochemical properties with established principles of pharmaceutical stability testing to offer a practical and scientifically grounded resource.
Physicochemical Properties and Their Implications for Stability
2-Methyl-L-phenylalanine monohydrate is a derivative of the essential amino acid L-phenylalanine, featuring a methyl group at the alpha-carbon. This structural modification, along with the presence of a water molecule of hydration, significantly influences its chemical and physical properties.
Table 1: Physicochemical Properties of 2-Methyl-L-phenylalanine Monohydrate
| Property | Value/Description | Implication for Stability |
| Chemical Formula | C10H15NO3 | The presence of amino and carboxylic acid groups, and an aromatic ring, suggests potential susceptibility to oxidation, deamination, and photolytic degradation. |
| Molecular Weight | 197.23 g/mol | Not a direct indicator of stability, but essential for analytical quantification. |
| Appearance | White to off-white fine crystalline powder. | Changes in color or appearance can be a primary indicator of degradation. |
| Water of Hydration | Monohydrate | The presence of bound water can influence solid-state stability and hygroscopicity. Dehydration or further water uptake can lead to phase transformations. |
| Storage Temperature | Room temperature or 0-8 °C. | Suggests that the compound is relatively stable at ambient conditions, but colder temperatures may be recommended for long-term storage to minimize degradation. |
| Solubility | Slightly soluble in aqueous acid and water. | Affects the choice of solvents for formulation and analytical testing. Degradation is often accelerated in solution. |
Potential Degradation Pathways
While specific degradation pathways for 2-Methyl-L-phenylalanine monohydrate are not extensively documented in publicly available literature, we can infer potential routes based on the known degradation of L-phenylalanine and other amino acids. These pathways are critical to investigate during forced degradation studies to develop stability-indicating analytical methods.
Caption: Potential degradation pathways for 2-Methyl-L-phenylalanine monohydrate.
Solid-State Degradation
-
Dehydration: As a monohydrate, the loss of the water molecule is a primary concern. This can be induced by heat or low humidity and may lead to a change in the crystal structure, potentially affecting dissolution and bioavailability. The solid-state hydration behavior of amino acids can be complex, with the potential for the formation of different hydrate phases.
-
Thermal Degradation: At elevated temperatures, amino acids can undergo decarboxylation and deamination. For phenylalanine, pyrolysis can lead to the formation of phenethylamine and other secondary reaction products. The methyl group in 2-Methyl-L-phenylalanine may influence the kinetics and products of thermal degradation. Studies on aromatic amino acids have shown that they are relatively stable up to around 200°C in their dry form.
-
Oxidative Degradation: The aromatic ring of phenylalanine is susceptible to oxidation, which can be catalyzed by the presence of oxygen, metal ions, and light. This can lead to the formation of hydroxylated species, similar to tyrosine. The amino group can also be a site for oxidation.
Solution-State Degradation
-
Hydrolysis: While the core amino acid structure is generally stable to hydrolysis, any formulated product containing esters or other labile groups would be susceptible.
-
Photodegradation: In solution, exposure to UV and visible light can lead to the degradation of the phenylalanine ring. The photochemical properties of phenylalanine are largely governed by the benzene chromophore. Photodegradation can result in the formation of various by-products, including those resulting from hydroxylation and cleavage of the N-C bond.
Recommended Storage and Handling Conditions
Based on available supplier information and general best practices for amino acids, the following storage and handling conditions are recommended to ensure the long-term stability of 2-Methyl-L-phenylalanine monohydrate.
Table 2: Recommended Storage and Handling
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C) for short-term use. For long-term storage, refrigeration (2-8°C) is advisable. | Lower temperatures slow down the rate of chemical degradation reactions. |
| Humidity | Keep in a dry environment. Store in a tightly sealed container with a desiccant if necessary. | As a monohydrate, the compound's stability can be affected by changes in ambient humidity, potentially leading to dehydration or further water absorption. |
| Light | Protect from light. Store in an opaque or amber container. | The aromatic ring is susceptible to photodegradation. |
| Atmosphere | For maximum stability, especially for long-term storage of reference standards, store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | These can directly react with and degrade the amino acid. |
Stability Testing: A Protocol Framework
A comprehensive stability testing program for 2-Methyl-L-phenylalanine monohydrate should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.
Caption: Experimental workflow for forced degradation studies.
Table 3: Suggested Forced Degradation Conditions
| Stress Condition | Solid State | Solution State | Potential Degradation |
| Thermal | Expose to elevated temperatures (e.g., 60°C, 80°C) for a defined period. | Reflux in a suitable solvent (e.g., water, methanol) at elevated temperatures. | Dehydration, decarboxylation, deamination. |
| Humidity | Expose to high relative humidity (e.g., 75% RH, 90% RH) at a controlled temperature. | Not applicable. | Hygroscopic water uptake, potential for hydrolysis if impurities are present, phase changes. |
| Oxidative | Expose to an oxygen-rich atmosphere or solid-phase oxidizing agents. | Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. | Formation of hydroxylated species and other oxidation products. |
| Photolytic | Expose to a light source compliant with ICH Q1B guidelines (UV and visible light). | Expose a dilute solution to a light source compliant with ICH Q1B guidelines. | Photodegradation of the aromatic ring, formation of photo-oxidation products. |
| Acid/Base | Not typically performed. | Treat with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature or with gentle heating. | Deamination, and potential for other pH-dependent reactions. |
Formal Stability Studies
Formal stability studies should be conducted on at least three primary batches to establish a re-test period or shelf life. The storage conditions should be selected based on the climatic zones relevant to the intended market.
Table 4: ICH Recommended Long-Term Stability Testing Conditions
| Climatic Zone | Description | Long-Term Storage Condition |
| I | Temperate | 21°C ± 2°C / 45% RH ± 5% RH |
| II | Subtropical and Mediterranean | 25°C ± 2°C / 60% RH ± 5% RH |
| III | Hot and Dry | 30°C ± 2°C / 35% RH ± 5% RH |
| IVa | Hot and Humid | 30°C ± 2°C / 65% RH ± 5% RH |
| IVb | Hot and Very Humid | 30°C ± 2°C / 75% RH ± 5% RH |
An accelerated stability study at 40°C ± 2°C / 75% RH ± 5% RH for 6 months is also recommended to support the proposed shelf life.
Analytical Methodologies
A validated stability-indicating analytical method is crucial for accurately assessing the stability of 2-Methyl-L-phenylalanine monohydrate. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
-
HPLC with UV Detection: The aromatic ring of the molecule allows for UV detection, typically in the range of 200-280 nm. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like trifluoroacetic acid) is often employed to separate the parent compound from its degradation products.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for the identification and characterization of degradation products observed during forced degradation and formal stability studies.
-
Chiral HPLC: To ensure that racemization does not occur under stress conditions, a chiral HPLC method may be necessary.
-
Karl Fischer Titration: To quantify the water content and monitor for dehydration or hygroscopicity.
-
Powder X-Ray Diffraction (PXRD): To assess changes in the crystalline form of the solid material.
Conclusion
While 2-Methyl-L-phenylalanine monohydrate is generally stable under recommended storage conditions, its chemical structure suggests a susceptibility to degradation via oxidation, photolysis, and at elevated temperatures, deamination and decarboxylation. As a hydrated compound, its physical stability is also dependent on the ambient humidity. For researchers and drug development professionals, it is imperative to implement a robust stability testing program based on ICH guidelines. This includes comprehensive forced degradation studies to understand potential degradation pathways and the development of a validated, stability-indicating analytical method. Adherence to the recommended storage conditions—cool, dry, and dark—is essential to maintain the quality, purity, and integrity of this important molecule.
References
- Oxidation of Amino Acids. Fundamentals of Biochemistry.
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
-
Quality Guidelines. ICH. [Link]
- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
- Oxidative deamin
-
Amino acids are degraded to compounds that can be metabolized to CO2... ResearchGate. [Link]
- ICH Q1A(R2) Stability testing of new drugs and products (Revised guideline). European Medicines Agency.
-
Thermal Decomposition Pathways of Phenylalanine and Glutamic Acid and the Interaction Mechanism between the Two Amino Acids and Glucose. (2022, February 16). SSRN. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). [Link]
- Metal-ion mediated photolytic regulation of diphenylalanine stability: Implications for prebiotic chemical evolution. (2025, December 13). PMC.
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, December 14). Asian Journal of Pharmaceutics.
-
The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. ElectronicsAndBooks. [Link]
-
9.7: Degradation of amino acids. (2023, September 21). Chemistry LibreTexts. [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. [Link]
-
Hygroscopicity Evaluation. Technology Networks. [Link]
-
Oxidative deamination. (2018, January 1). GPnotebook. [Link]
-
Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]
-
(PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (2016, August 20). ResearchGate. [Link]
-
Kinetic of adsorption and of photocatalytic degradation of phenylalanine effect of pH and light intensity. (2025, August 7). ResearchGate. [Link]
-
Accelerated stability and forced degradation studies. Alphalyse. [Link]
-
Thermal Degradation of Aromatic Amino Acids. J-Stage. [Link]
-
(PDF) Mechanism of Phenylalanine Destruction under the Influence of UV Radiation and Reactive Oxygen Species. (2025, June 2). ResearchGate. [Link]
- Thermal degradation of 18 amino acids during pyrolytic processes. (2024, November 25). PMC.
-
Nonvolatile Compounds Formed on the Thermal Degradation of Phenylalanine. ACS Publications. [Link]
-
Understanding the solid-state hydration behavior of a common amino acid: identification, structural characterization, and hydration/dehydration processes of new hydrate phases of l-lysine. UCL Discovery. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
- Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025, September 10). LinkedIn.
-
Susceptible amino acids to chemical degradation. ResearchGate. [Link]
-
Chemical structures of Phenylalanine and common Phenylalanine photo-oxidation products such as ortho- and meta-Tyr. ResearchGate. [Link]
-
Analytical Methods for Amino Acids. Shimadzu. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2020, November 12). BioPharm International. [Link]
-
Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine. PubMed. [Link]
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
- Hydration-Induced Structural Changes in the Solid State of Protein: A SAXS/WAXS Study on Lysozyme. PMC.
- The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. (2024, August 6). PMC.
- Determination of clathrate hydrates stability conditions and water activity in aqueous solutions containing natural amino acid and its blend with ionic liquid, alcohol,
The "Magic Methyl" Paradigm: Engineering Peptide Conformation and Pharmacokinetics via 2-Methylphenylalanine Substitution
Executive Summary
The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. Among these, 2-methylphenylalanine (ortho-methylphenylalanine) stands out as a powerful structural modifier. By introducing a single methyl group at the ortho position of the phenyl ring, drug developers can leverage profound steric effects to lock peptide conformations, enhance receptor binding affinity, and drastically improve metabolic stability. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for integrating 2-methylphenylalanine into therapeutic pipelines.
Mechanistic Foundations: The "Magic Methyl" Effect
The addition of a seemingly innocuous methyl group can drastically alter a molecule's pharmacological profile—a phenomenon widely documented as the [1]. When applied to phenylalanine, the ortho-methyl substitution exerts its influence through three primary mechanisms:
A. Conformational Locking via Steric Hindrance
In canonical phenylalanine, the phenyl ring rotates freely around the
B. Thermodynamic Optimization of Binding
Binding affinity is governed by the delicate balance of enthalpy and entropy. The 2-methyl substitution optimizes both:
-
Entropic Pre-organization: Because the amino acid is already locked into its bioactive conformation, the entropic penalty typically paid upon receptor binding is minimized.
-
Desolvation Energy: The methyl group increases local lipophilicity. This reduces the free energy of desolvation required to strip water molecules from the ligand as it enters a hydrophobic receptor pocket, potentially boosting potency by up to 10-fold[1].
C. Proteolytic Shielding
The steric bulk of the ortho-methyl group acts as a physical shield for adjacent peptide bonds. Endopeptidases, which require precise geometric alignment to hydrolyze the amide backbone, are sterically blocked from accessing the cleavage site, thereby extending the in vivo half-life of the peptide.
Fig 1: Logical pathway of how 2-methyl substitution enhances target binding affinity.
Quantitative Impact on Pharmacodynamics & Pharmacokinetics
To understand the practical value of this substitution, we must quantify the differences between canonical phenylalanine and its ortho-methylated counterpart. The table below summarizes the structural and kinetic shifts observed in peptidomimetic design, such as in the development of [3] and[4].
| Property | Phenylalanine (Phe) | 2-Methylphenylalanine (2-MePhe) | Mechanistic Rationale |
| Side-Chain Flexibility | High (Unrestricted | Restricted | Ortho-methyl creates steric clash with the peptide backbone. |
| Desolvation Penalty | Baseline ( | Reduced | Increased lipophilicity lowers the energy required to shed water. |
| Proteolytic Stability | Susceptible to endopeptidases | Highly Resistant | Steric bulk physically shields adjacent amide bonds from enzymes. |
| Receptor Binding ( | Baseline | Up to 10-fold increase | Entropic pre-organization into the perpendicular aryl conformation. |
| Target Selectivity | Broad / Promiscuous | Highly Specific | Rigid conformation prevents binding to off-target receptor pockets. |
Self-Validating Experimental Protocols
Working with sterically hindered non-canonical amino acids requires specialized synthetic and analytical workflows. The following protocols are designed as self-validating systems, ensuring that causality is understood and empirical errors are caught immediately.
Protocol 1: Asymmetric Synthesis via Pd-Catalyzed Ortho-C(sp2)-H Activation
Standard electrophilic aromatic substitution lacks the regiocontrol necessary for exclusive ortho-methylation. Instead, a Palladium-catalyzed directed C-H activation is employed[3].
-
Substrate Preparation: Protect the
-amino group (e.g., Phthalimide) and the carboxyl group to prevent catalyst poisoning and direct the metalation. -
Metalation & Coupling: React the protected Phe with Methyl Iodide (MeI) in the presence of
and a silver salt (e.g., ) to abstract the halide.-
Causality: The directing group coordinates the Pd(II) center, bringing it into proximity with the ortho-C-H bond. This drastically lowers the activation energy for C-H insertion, ensuring exclusive ortho-substitution over meta/para positions.
-
-
Deprotection & Hydrogenolysis: Remove protecting groups under standard conditions.
-
Self-Validation (Chiral HPLC): Run the final product through a chiral stationary phase HPLC. Validation Check: The harsh metal-catalyzed conditions must not exceed an 8% racemization threshold at the
-carbon. If enantiomeric excess (ee) is , the reaction temperature during C-H activation must be lowered.
Protocol 2: Fmoc-SPPS Incorporation of 2-MePhe
The steric bulk that provides proteolytic stability also makes 2-MePhe notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS).
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF.
-
Pre-Activation: Mix Fmoc-2-MePhe-OH with HATU, HOAt, and DIEA (1:1:1:2 ratio) for 3 minutes prior to addition to the resin.
-
Causality: Standard HOBt is insufficient. HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The adjacent nitrogen in the HOAt ring provides an anchoring hydrogen bond that accelerates the nucleophilic attack of the resin-bound amine, overcoming the ortho-methyl steric shield.
-
-
Extended Coupling: React at 75°C under microwave irradiation for 15 minutes.
-
Self-Validation (Kaiser Test): Perform a colorimetric Kaiser test.
-
Validation Check: A blue resin indicates unreacted primary amines (failed coupling). A yellow resin indicates complete coupling.
-
-
Capping: If the Kaiser test is marginally positive, do not proceed to the next amino acid. Cap unreacted chains with Acetic Anhydride/Pyridine to prevent deletion sequences, ensuring the final purification yields high-purity product.
Fig 2: Optimized SPPS workflow for sterically hindered 2-methylphenylalanine coupling.
Protocol 3: Binding Affinity Validation via Surface Plasmon Resonance (SPR)
To prove that the 2-MePhe substitution successfully locked the bioactive conformation, kinetic binding must be evaluated.
-
Immobilization: Covalently attach the target receptor to a CM5 sensor chip via amine coupling.
-
Analyte Injection: Inject the 2-MePhe modified peptide at five varying concentrations (e.g., 1nM to 100nM) over the chip.
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (
) and dissociation rate ( ).-
Causality: If the conformational lock hypothesis holds true, the modified peptide will exhibit a significantly faster
(due to reduced entropic penalty) compared to the wild-type Phe peptide.
-
-
Self-Validation (
Analysis): Assess the Chi-square ( ) value of the kinetic fit.-
Validation Check: A
value of the maximum response ( ) validates that the binding kinetics strictly adhere to the 1:1 model, confirming that the observed affinity increase is a true stoichiometric interaction and not an artifact of non-specific aggregation.
-
Conclusion
The strategic substitution of phenylalanine with 2-methylphenylalanine represents a masterclass in rational drug design. By understanding the causality between steric hindrance, torsional restriction, and thermodynamic desolvation, researchers can engineer peptides that bypass traditional pharmacokinetic limitations. When coupled with rigorous, self-validating synthetic and analytical workflows, the "magic methyl" effect becomes a reliable and reproducible tool for developing next-generation therapeutics.
References
-
Nichols, D. E., & Kostuba, L. J. (1979). Steric effects of substituents on phenethylamine hallucinogens. 3,4-(Methylenedioxy)amphetamine analogues alkylated on the dioxole ring. Journal of Medicinal Chemistry, 22(10), 1264-1267. URL:[Link]
-
Barreiro, E. J., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, Juniper Publishers. URL:[Link]
-
Schiller, P. W., et al. (2000). Synthesis and in vitro activity profiles of DALDA analogues. European Journal of Medicinal Chemistry, 35(10), 895-901. URL:[Link]
-
Kim, D. H., et al. (2017). Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. Drug Design, Development and Therapy, 11, 825-836. URL:[Link]
-
Zhao, Z., et al. (2013). Design, synthesis, biological evaluation, and docking studies of (S)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety as potent dipeptidyl peptidase 4 inhibitors. Chemical Biology & Drug Design, 82(4), 454-463. URL:[Link]
-
Schiller, P. W., et al. (1986). Conformational restriction of the Phe3 residue in a cyclic dermorphin analog: Effects on receptor selectivity and stereospecificity. Peptides, DTIC Document. URL:[Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and docking studies of (s)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Peptidomimetics: A Technical Guide to 2-Methyl-L-phenylalanine Monohydrate
Executive Summary
As a Senior Application Scientist in peptide chemistry, I frequently encounter the challenge of stabilizing short peptide sequences for therapeutic applications. Native peptides suffer from rapid proteolytic degradation and lack defined secondary structures in aqueous solutions. The strategic incorporation of α,α-disubstituted amino acids is a foundational technique to overcome these limitations. Among these, 2-Methyl-L-phenylalanine monohydrate (CAS: 23239-35-2), also known as α-methyl-L-phenylalanine, serves as a highly specialized building block. The addition of the methyl group at the α-carbon fundamentally alters the backbone dihedral angles (φ and ψ), restricting the conformational space and strongly inducing α-helical structures[1].
This technical whitepaper details the physicochemical profiling, mechanistic causality, and field-proven protocols for integrating this hindered amino acid into modern drug development workflows.
Physicochemical Profiling & Commercial Sourcing
Before initiating synthesis, sourcing high-purity raw materials is paramount. The monohydrate form is highly stable but requires specific handling during the transition to anhydrous, protected building blocks for Solid-Phase Peptide Synthesis (SPPS). As a monohydrate, it contains one molecule of water per molecule of the amino acid, which influences its solubility profile and necessitates dehydration prior to coupling[2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | (S)-2-Amino-2-methyl-3-phenylpropanoic acid monohydrate |
| CAS Number | 23239-35-2 |
| Molecular Formula | C10H13NO2·H2O[3] |
| Molecular Weight | 197.23 g/mol [3] |
| Appearance | White to off-white powder[3] |
| Melting Point | 244-246 °C[3] |
Table 2: Commercial Suppliers & Specifications
| Supplier | Purity | Application Focus |
| Sigma-Aldrich (Merck) | ≥98% | Analytical standard, general SPPS precursor |
| Alfa Chemistry | >98% | Bulk synthesis, experimental research[3] |
| CymitQuimica | ≥98% | Biochemical research, enzyme substrate studies[2] |
Mechanistic Causality: Why Alpha-Methylation?
The choice to use 2-Methyl-L-phenylalanine over standard L-phenylalanine is driven by two primary mechanistic advantages:
-
Proteolytic Resistance: The quaternary α-carbon creates severe steric clash within the active sites of common proteases (e.g., carboxypeptidase A). This physical barrier prevents the enzymatic hydrolysis of adjacent peptide bonds, drastically increasing the serum half-life of the resulting peptidomimetic[2].
-
Noncovalent Stapling: Recent breakthroughs have demonstrated that placing α-methyl-L-phenylalanine at i and i+4 positions enables "noncovalent stapling"[1]. The combination of the α-methyl group (which rigidifies the backbone via Ramachandran restriction) and the phenyl ring (which engages in π-π and hydrophobic packing) stabilizes the α-helix natively. This approach has been successfully used to create highly stable B-chain mimetics of human relaxin-3, targeting the RXFP3 receptor without the need for complex ruthenium-catalyzed ring-closing metathesis[1].
Mechanistic pathway of noncovalent stapling using alpha-methyl-L-phenylalanine.
Experimental Workflow: From Monohydrate to Peptidomimetic
A common pitfall in drug development is attempting to use the monohydrate directly in standard SPPS. The free amino acid must first be Fmoc-protected, and the water of hydration must be managed to prevent side reactions during activation. Furthermore, the steric bulk of the α-methyl group makes standard HBTU/DIPEA coupling highly inefficient, necessitating specialized protocols.
Protocol 1: Preparation and Fmoc-Protection of the Monohydrate
Causality: The monohydrate must be converted to an anhydrous, Fmoc-protected derivative (Fmoc-α-Me-Phe-OH) to be compatible with standard Fmoc-SPPS. The dehydration step is critical to prevent the quenching of coupling reagents later in the workflow.
-
Dissolution: Suspend 10 mmol of 2-Methyl-L-phenylalanine monohydrate in 20 mL of 10% aqueous Na₂CO₃. (Note: The basic environment deprotonates the amine, making it nucleophilic).
-
Fmoc Addition: Dissolve 11 mmol of Fmoc-OSu in 20 mL of dioxane. Add this dropwise to the amino acid solution at 0 °C over 30 minutes.
-
Reaction: Stir at room temperature for 12 hours to ensure complete protection.
-
Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl to precipitate the product. Extract with ethyl acetate (3 x 30 mL).
-
Dehydration: Dry the combined organic layers over anhydrous MgSO₄. (Causality: This step removes the original water of hydration and any residual aqueous solvent).
-
Concentration: Evaporate the solvent under reduced pressure to yield Fmoc-α-Me-Phe-OH as a white powder.
Protocol 2: Microwave-Assisted SPPS Coupling of Sterically Hindered Amino Acids
Causality: The quaternary α-carbon severely restricts the trajectory of incoming nucleophiles. We must use highly reactive coupling reagents (HATU) and elevated temperatures (microwave irradiation) to drive the reaction to completion and prevent deletion sequences.
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Deprotection: Treat with 20% piperidine in DMF for 2 x 5 minutes to remove the temporary Fmoc group. Wash thoroughly with DMF.
-
Pre-activation: Dissolve 0.5 mmol (5 eq) of Fmoc-α-Me-Phe-OH and 0.48 mmol (4.8 eq) of HATU in 2 mL of DMF. Add 1.0 mmol (10 eq) of DIPEA. Stir for 1 minute. (Causality: A slight deficit of HATU relative to the amino acid prevents the irreversible guanidinylation of the growing peptide's N-terminus).
-
Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 15 minutes.
-
Double Coupling: Because α-methyl amino acids are notoriously difficult to couple, repeat steps 3 and 4 with fresh reagents to ensure >99% coupling efficiency.
-
Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.
Workflow for converting the monohydrate precursor into a peptide via MW-SPPS.
References
-
Sigma-Aldrich - CAS 23239-35-2: 2-Methyl-l-phenylalanine monohydrate
-
Alfa Chemistry - CAS 23239-35-2 2-Methyl-L-phenylalanine monohydrate[3]
-
CymitQuimica - CAS 23239-35-2: 2-Methyl-L-phenylalanine monohydrate[2]
-
Journal of the American Chemical Society - Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics[1]
Sources
Methodological & Application
incorporating 2-Methyl-L-phenylalanine into peptide sequences
The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. Among these, 2-Methyl-L-phenylalanine (
This application note provides an authoritative, in-depth guide on the mechanistic rationale, synthetic challenges, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully incorporate
Mechanistic Rationale: The Impact of -Methylation
To effectively utilize
-
Conformational Restriction & Helicity: The
-methyl group severely restricts the (phi) and (psi) dihedral angles of the peptide backbone. This steric constraint reduces the entropic penalty of folding, strongly biasing the local backbone toward -helical or -helical conformations. Empirical studies on apolipoprotein A-I mimetics demonstrate that incorporating -methylated amino acids significantly enhances global peptide helicity and biological efficacy . -
Noncovalent Peptide Stapling: Recent breakthroughs have leveraged
-MePhe for noncovalent peptide stapling. The unique combination of the bulky -methyl group and the aromatic phenyl ring facilitates intra-helical interactions that stabilize the secondary structure without the need for complex covalent cross-linking (e.g., ring-closing metathesis). This strategy has been successfully utilized to create highly stable, fully functional -helical mimetics of human relaxin-3 . -
Proteolytic Shielding: The steric bulk of the
-methyl group physically blocks the active sites of proteolytic enzymes (such as DPP-IV or neprilysin) from accessing the adjacent amide bonds, dramatically extending the serum half-life of the therapeutic peptide.
The Synthetic Challenge: Overcoming Steric Hindrance
The Causality of Synthesis Failure: The exact steric hindrance that provides proteolytic stability makes
Standard coupling reagents (like HBTU or TBTU) operating at room temperature often yield incomplete couplings, leading to truncated or deletion sequences. To overcome this kinetic barrier, highly reactive leaving groups (e.g., OxymaPure) paired with potent carbodiimides (DIC), combined with thermal energy (microwave assistance), are strictly required to drive the reaction to completion .
Quantitative Comparison of Coupling Efficiencies
The following table summarizes the empirical coupling efficiencies of various reagent systems when attempting to couple Fmoc-
| Coupling Reagent System | Temperature | Time | Equivalents | Estimated Efficiency | Scientific Recommendation |
| HBTU / DIPEA | 25°C | 60 min | 4x | < 50% | Not recommended ; high rate of deletion sequences. |
| HATU / HOAt / DIPEA | 25°C | 120 min | 4x (Double) | 85 - 95% | Acceptable for highly heat-sensitive sequences. |
| COMU / DIPEA | 25°C | 120 min | 4x (Double) | 90 - 95% | Good room-temperature alternative to HATU. |
| DIC / OxymaPure | 90°C (Microwave) | 10 min | 5x | > 98% | Optimal ; overcomes kinetic barriers efficiently. |
Optimized SPPS Workflow for -MePhe
Below is the logical workflow for incorporating sterically hindered amino acids, integrating a mandatory self-validation loop to ensure sequence integrity.
Workflow for SPPS incorporating sterically hindered α-methyl amino acids like α-MePhe.
Step-by-Step Methodology: Microwave-Assisted SPPS
This protocol utilizes microwave-assisted heating and DIC/Oxyma chemistry. DIC/Oxyma is specifically chosen over uronium salts (like HATU) for microwave applications because uronium salts can cause irreversible guanidinylation (capping) of the N-terminus at elevated temperatures, permanently terminating peptide elongation .
Objective: Achieve >98% coupling efficiency of Fmoc-
Step 1: Resin Preparation & Swelling
-
Weigh 0.1 mmol of your chosen resin (e.g., Rink Amide AM resin for C-terminal amides).
-
Swell the resin in N,N-dimethylformamide (DMF) for 20 minutes at room temperature.
-
Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of the reactive sites to the bulky
-MePhe derivative.
-
Step 2: Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF containing 0.1 M OxymaPure for 3 minutes at 90°C in a microwave peptide synthesizer.
-
Wash thoroughly with DMF (4 × 5 mL).
-
Causality: The addition of OxymaPure during deprotection acts as a scavenger, suppressing base-catalyzed side reactions such as aspartimide formation in susceptible sequences.
-
Step 3: Activation and Sterically Hindered Coupling
-
Reagent Preparation: Dissolve 0.5 mmol (5 equivalents) of Fmoc-
-MePhe-OH and 0.5 mmol of OxymaPure in 2 mL of DMF. Add 0.5 mmol of N,N'-Diisopropylcarbodiimide (DIC). -
Reaction: Transfer the activated mixture to the resin. Heat at 90°C for 10 minutes in the microwave synthesizer.
-
Wash the resin with DMF (4 × 5 mL).
Step 4: System Self-Validation (Quality Control Checkpoint)
Sterically hindered amines frequently yield false negatives in colorimetric assays like the Kaiser test. Therefore, a self-validating analytical step is mandatory before proceeding.
-
Withdraw a micro-aliquot (approx. 1-2 mg) of resin beads.
-
Treat with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in H2O/Acetonitrile.
-
Analyze via LC-MS.
-
Validation Criteria: Confirm the presence of the mass shift corresponding to the successful addition of the
-MePhe residue (+161.2 Da ). Ensure no peak corresponding to the uncoupled precursor remains.
-
Step 5: Capping (Critical for Hindered Amino Acids)
If the LC-MS validation reveals trace amounts of unreacted amines (<2%), do not proceed to the next deprotection step.
-
Treat the resin with Acetic Anhydride (
) and DIPEA in DMF (10:5:85 v/v) for 10 minutes at room temperature.-
Causality: Capping permanently acetylates the unreacted chains. This prevents the formation of complex deletion peptides (e.g.,
sequences) that have nearly identical hydrophobicity to the target peptide and are notoriously difficult to separate during final preparative HPLC purification.
-
Step 6: Subsequent Coupling onto -MePhe
Crucial Insight: The amine of the newly coupled
Comprehensive References
-
Title: Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Advances in solid-phase peptide synthesis in aqueous media (ASPPS) Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Peptides, solid-phase synthesis and characterization Source: Electronic Journal of Biotechnology / SciELO URL: [Link]
Application Note: Advanced Coupling Protocols for 2-Methyl-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of sterically hindered amino acids, such as 2-Methyl-L-phenylalanine (Fmoc-Phe(2-Me)-OH) and its
However, the very steric bulk that provides these pharmacological advantages creates significant thermodynamic and kinetic barriers during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (e.g., DCC, HBTU) frequently fail to drive these reactions to completion, resulting in deletion sequences, low overall yields, and complex purification profiles. This application note provides a self-validating, mechanistic guide to successfully coupling 2-Methyl-L-phenylalanine using state-of-the-art reagents and microwave-assisted methodologies.
Mechanistic Insights: The Steric Challenge
The difficulty in coupling 2-Methyl-L-phenylalanine arises from the methyl substitution at the ortho-position of the phenyl ring (or the
To overcome this high activation energy (
-
Hyper-Reactive Leaving Groups: Converting the carboxylic acid into an extremely reactive intermediate (e.g., an OAt ester or an Oxyma ester) that lowers the transition state energy.
-
Anchimeric Assistance: Utilizing leaving groups like 1-hydroxy-7-azabenzotriazole (HOAt), where the pyridine nitrogen hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the reaction [3].
Reagent Selection Causality
-
HATU: Generates the highly reactive OAt ester. It is the gold standard for room-temperature hindered couplings but carries a risk of guanidinylation if the unprotected resin amine reacts directly with the uronium salt [3].
-
DIC / Oxyma Pure: Generates an Oxyma active ester. It is highly efficient, non-explosive, and incapable of causing guanidinylation, making it the premier choice for extended coupling times and Microwave-Assisted SPPS (MA-SPPS) [4].
-
TFFH: Generates an acyl fluoride. Fluoride is a small, highly electronegative leaving group that is uniquely suited for the most extreme cases of steric hindrance (e.g., consecutive
-disubstituted amino acids)[2].
Comparative Data: Coupling Reagents for Hindered Amino Acids
The following table summarizes the quantitative and qualitative parameters of primary coupling reagents used for 2-Methyl-L-phenylalanine[2, 3, 5].
| Coupling Reagent | Activation Intermediate | Relative Kinetics | Epimerization Risk | Guanidinylation Risk | Recommended Use Case |
| HBTU / HOBt | OBt Ester | Slow | Moderate | Yes | Standard AAs (Not recommended for 2-Me-Phe) |
| HATU / DIPEA | OAt Ester | Very Fast | Low | Yes | Room-temp synthesis; single hindered couplings |
| COMU / DIPEA | Oxyma Ester | Very Fast | Very Low | Yes | High-efficiency room-temp synthesis |
| DIC / Oxyma | Oxyma Ester | Fast | Very Low | No | MA-SPPS; extended overnight couplings |
| TFFH / DIPEA | Acyl Fluoride | Moderate | Moderate | No | Extreme steric clash (e.g., adjacent bulky AAs) |
Experimental Workflows & Protocols
Every protocol below is designed as a self-validating system : the success of the coupling must be empirically verified via a Kaiser (Ninhydrin) or TNBS test before proceeding to Fmoc deprotection.
Protocol A: High-Efficiency Room Temperature Coupling (HATU)
Use this protocol for standard automated or manual SPPS when microwave synthesizers are unavailable.
Reagents: Fmoc-2-Methyl-L-phenylalanine (4.0 eq), HATU (3.9 eq), DIPEA (8.0 eq), DMF or NMP. Causality Note: HATU is used at 3.9 eq (slightly less than the amino acid) to ensure no excess uronium salt is available to cap the resin-bound amine via guanidinylation.
-
Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Pre-Activation: In a separate vial, dissolve 4.0 eq of Fmoc-2-Methyl-L-phenylalanine and 3.9 eq of HATU in a minimal volume of NMP (NMP disrupts peptide aggregation better than DMF). Add 8.0 eq of DIPEA.
-
Incubation: Allow the mixture to pre-activate for exactly 2 minutes (color will change to pale yellow).
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours .
-
Validation: Drain and wash the resin (DMF 3 × 1 min, DCM 3 × 1 min). Perform a Kaiser test.
-
If Blue (Positive): Proceed to Double Coupling (Repeat steps 2-4 with fresh reagents for 2 hours).
-
If Yellow/Colorless (Negative): Proceed to the next cycle.
-
Protocol B: Microwave-Assisted SPPS (DIC / Oxyma Pure)
Use this protocol for optimal yields, reduced reaction times, and greener synthesis profiles [4].
Reagents: Fmoc-2-Methyl-L-phenylalanine (5.0 eq), DIC (5.0 eq), Oxyma Pure (5.0 eq), DMF.
-
Deprotection: 20% Piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation if applicable). Microwave at 75°C for 3 minutes. Wash with DMF (4 × 1 min).
-
Preparation: Dissolve 5.0 eq of Fmoc-2-Methyl-L-phenylalanine and 5.0 eq of Oxyma Pure in DMF.
-
Activation: Add 5.0 eq of DIC to the amino acid/Oxyma solution. Stir for 1 minute.
-
Coupling: Add the mixture to the resin. Microwave at 75°C for 15 minutes .
-
Causality Note: Thermal energy overcomes the steric activation barrier, while Oxyma Pure maintains a near-neutral pH, suppressing heat-induced epimerization.
-
-
Validation: Wash with DMF (4 × 1 min). Perform a Kaiser test. Double couple at 75°C for 10 minutes if necessary.
Pathway and Workflow Visualizations
The following diagrams map the logical decision-making process for hindered couplings and the chemical activation pathways.
Caption: Iterative SPPS decision matrix for coupling sterically hindered amino acids.
Caption: Chemical activation pathways of 2-Methyl-L-phenylalanine using HATU vs. DIC/Oxyma.
Troubleshooting & Optimization
If standard protocols yield persistent positive Kaiser tests after double coupling, implement the following cascading interventions:
-
Solvent Optimization: Switch from 100% DMF to a 1:1 mixture of DMF:NMP or DCM:DMF. NMP is superior at disrupting inter-chain hydrogen bonding that causes peptide aggregation, which exacerbates steric hindrance [2].
-
Chaotropic Salts: Add 0.1 M LiCl to the coupling solvent. Lithium ions disrupt secondary structure formation on the resin, exposing the N-terminal amine for nucleophilic attack.
-
Acyl Fluoride Generation: If coupling onto another hindered residue (e.g., 2-Me-Phe onto Aib), abandon active esters and use TFFH to generate an acyl fluoride in situ. Acyl fluorides are small enough to penetrate extreme steric bulk without forming oxazolone intermediates that lead to epimerization [2, 3].
-
Capping: Always cap unreacted amines (Acetic Anhydride/DIPEA) before Fmoc deprotection to prevent the accumulation of difficult-to-separate deletion sequences (
impurities).
References
-
Kumar, A., et al. "Greening the synthesis of peptide therapeutics: an industrial perspective." Green Chemistry, Royal Society of Chemistry (2020). Available at:[Link]
-
Manne, S. R., et al. "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis." Synthesis, Digital CSIC (2020). Available at:[Link]
Application Note: Advanced Peptide Stabilization Strategies Using 2-Methyl-L-Phenylalanine
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols
As a Senior Application Scientist, I frequently encounter the primary bottleneck in peptide drug development: the rapid proteolytic degradation of native sequences in vivo. To overcome this, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of peptidomimetic design. Among these, 2-Methyl-L-phenylalanine stands out as a transformative building block for engineering metabolic stability and structural rigidity.
Mechanistic Causality: The Physics of Peptide Stability
Why does the incorporation of 2-Methyl-L-phenylalanine confer such extreme stability to otherwise fragile peptides? The causality is rooted in both thermodynamics and steric physics:
-
Conformational Restriction (The Thorpe-Ingold Effect): The addition of a methyl group at the α-carbon severely restricts the rotational freedom of the
and dihedral angles of the peptide backbone. This restriction thermodynamically forces the local conformation into an α-helical or -helical geometry, minimizing entropic loss upon receptor binding . -
Protease Evasion via Steric Clash: Endopeptidases and exopeptidases (e.g., Trypsin, DPP-IV) require the peptide backbone to adopt an extended
-strand conformation to fit within their catalytic clefts. The rigid helical induction, combined with the sheer steric bulk of the α-methyl group, physically prevents this induced fit. The peptide bond cannot reach the transition state required for hydrolysis . -
Non-Covalent Stapling: Beyond backbone restriction, the aromatic phenyl ring of 2-Me-L-Phe facilitates non-covalent "stapling" via
stacking with adjacent aromatic residues. This creates a hydrophobic shield that further locks the bioactive conformation, mimicking the stability of hydrocarbon-stapled peptides without the synthetic complexity of ruthenium-catalyzed olefin metathesis , [[1]]([Link]).
Caption: Mechanism of protease resistance conferred by 2-Methyl-L-phenylalanine.
Quantitative Stability Profiling
The integration of 2-Methyl-L-phenylalanine yields exponential improvements in pharmacokinetic metrics. Below is a comparative summary based on recent non-covalent stapling studies of the H3 Relaxin B-chain .
| Peptide Scaffold | Sequence Modification | Serum Half-Life ( | Protease Resistance | Receptor Affinity ( |
| Wild-Type (WT) | None | < 15 mins | Susceptible | ~ 1.2 nM |
| Mono-substituted | Canonical L-Phe | ~ 45 mins | Moderate | ~ 1.5 nM |
| Stapled Mimetic | 2-Methyl-L-Phe (Pos 13/17) | > 24 hours | Highly Resistant | ~ 0.8 nM |
Self-Validating Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail when incorporating α,α-disubstituted amino acids due to severe steric hindrance at the nucleophilic amine. The following protocols are designed as self-validating systems to ensure success.
Protocol A: High-Efficiency SPPS for Sterically Hindered UAAs
Causality for Reagent Choice: We replace standard HBTU with HATU and HOAt. HOAt exhibits a neighboring group effect (via its nitrogen atom) that dramatically accelerates the coupling of sterically hindered amino acids.
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes to maximize surface area exposure.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).
-
Pre-activation: Dissolve 4 eq of Fmoc-2-Methyl-L-Phe-OH, 4 eq of HATU, and 4 eq of HOAt in minimal DMF. Add 8 eq of DIPEA. Allow pre-activation for 2 minutes.
-
Coupling: Add the activated mixture to the resin. React for 3-4 hours at room temperature. Alternative: Utilize microwave-assisted SPPS at 75°C for 15 minutes to overcome the activation energy barrier caused by steric bulk.
-
Self-Validation (Kaiser Test): Perform a Kaiser test. If positive (blue beads indicating unreacted amines), repeat steps 3 and 4 (double coupling). If negative (yellow), proceed.
-
Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing the formation of complex deletion sequences.
-
Cleavage: Cleave the final peptide using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.
Caption: Workflow for SPPS incorporating sterically hindered 2-Methyl-L-phenylalanine.
Protocol B: Self-Validating Serum Stability Assay
Causality for Quenching: Using 15% Trichloroacetic acid (TCA) instantly denatures serum proteases, locking the degradation profile at the exact time point. Without this, residual protease activity during sample processing (e.g., centrifugation) will skew the kinetic data.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mM stock solution of the purified 2-Me-L-Phe peptidomimetic in PBS (pH 7.4).
-
Incubation: Mix the peptide stock 1:1 with 100% human serum (final concentration: 50% serum, 500 µM peptide). Incubate in a thermomixer at 37°C.
-
Sampling: At
and hours, extract a 50 µL aliquot. -
Quenching (Validation Control): Immediately quench the enzymatic activity by adding 50 µL of ice-cold 15% TCA. Vortex for 10 seconds.
-
Centrifugation: Spin the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.
-
Analysis: Analyze the clear supernatant via RP-HPLC and LC-MS. Plot the AUC (Area Under the Curve) of the intact peptide mass over time to calculate the half-life (
).
References
-
[2] Bathgate, R. A. D., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society.[Link]
-
[1] Bathgate, R. A. D., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. ResearchGate.[Link]
-
[3] Khoury, G. A., et al. (2014). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids. PMC / ACS Publications.[Link]
-
[4] Neugebauer, W., et al. (2000). Kinin B1 receptor antagonists containing alpha-methyl-L-phenylalanine: in vitro and in vivo antagonistic activities. PubMed.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinin B1 receptor antagonists containing alpha-methyl-L-phenylalanine: in vitro and in vivo antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Methyl-L-phenylalanine in the Design of Enzyme Inhibitors and Peptidomimetics
Introduction & Structural Rationale
In the landscape of modern drug development, overcoming the poor pharmacokinetic profiles of native peptides and designing highly specific small-molecule inhibitors remain critical challenges. 2-Methyl-L-phenylalanine (also known as α-Methylphenylalanine, α-MePhe, or AMPA) has emerged as a powerful non-coded amino acid to address these hurdles[1],[2].
The incorporation of a methyl group at the α-carbon of L-phenylalanine fundamentally alters the molecule's physicochemical properties. This simple α-methylation eliminates the α-proton and introduces significant steric bulk, which restricts the Ramachandran dihedral angles (
Mechanistic Causality in Drug Design
Direct Enzyme Inhibition: The Catecholamine Pathway
As a structural analog of L-phenylalanine, α-MePhe acts as a potent competitive inhibitor of Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH) [1],[4].
-
Causality: Native PAH and TH enzymes require the abstraction of protons and the formation of specific transition states to hydroxylate the aromatic ring. When α-MePhe binds to the active site, the bulky α-methyl group prevents the precise alignment required for catalytic turnover, trapping the enzyme in an unproductive state[6]. This blockade halts the conversion of L-phenylalanine to L-tyrosine, and subsequently to L-DOPA, leading to a targeted depletion of catecholamine neurotransmitters (dopamine, norepinephrine)[1].
Peptidomimetics: Proteolytic Resistance and Conformational Stapling
In the design of peptide-based enzyme inhibitors and receptor antagonists, native L-phenylalanine is highly susceptible to cleavage by exopeptidases and endopeptidases. Substituting L-Phe with α-MePhe provides profound metabolic stability[5].
-
Causality (Protease Resistance): Proteolytic enzymes (such as Angiotensin-Converting Enzyme [ACE] or plasma aminopeptidases) rely on the presence of an α-proton to form a tetrahedral intermediate during peptide bond hydrolysis. The absence of this proton in α-MePhe, combined with the severe steric clash introduced by the methyl group within the protease's S1/S1' binding pockets, renders the peptide bond virtually uncleavable[5].
-
Causality (Conformational Pre-organization): The steric constraints of the α-methyl group strongly restrict the peptide backbone to
-helical or -helical conformations. This "non-covalent stapling" reduces the entropic penalty upon binding to a target receptor, significantly increasing binding affinity (e.g., in RXFP3 antagonists)[3].
Visualizing the Mechanism of Action
Metabolic pathway showing competitive inhibition of PAH and TH by α-MePhe.
Quantitative Data Summary
The strategic incorporation of α-MePhe yields measurable improvements in both binding affinity and half-life, as summarized in the literature data below:
| Compound / Target | Application | Key Pharmacological Outcome | Reference |
| α-MePhe (AMPA) | PAH / TH Inhibition | Induces hyperphenylalaninemia; depletes catecholamines. | [1],[6] |
| R 892 (Kinin B1 Antagonist) | Peptidomimetic | Highly resistant to ACE & aminopeptidases; Potency pA2 = 8.8. | [5] |
| H3B10-22R(13/17αF) | RXFP3 Antagonist | Enhanced α-helical stability; superior serum half-life. | [3] |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to verify both the synthesis and the biological stability of α-MePhe-containing peptides.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-α-MePhe
Expert Insight & Causality: The steric hindrance that makes α-MePhe resistant to proteases also makes it notoriously difficult to couple during SPPS. The α-methyl group shields the nucleophilic amine. Standard coupling reagents (like HBTU) will fail. Highly reactive uronium salts (HATU) combined with HOAt are required to force the reaction.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).
-
Activation (Crucial Step): In a separate vial, dissolve 3 equivalents (0.3 mmol) of Fmoc-α-MePhe, 3 eq of HATU, and 3 eq of HOAt in minimal DMF. Add 6 eq of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 hours (or use microwave assistance at 75°C for 15 minutes).
-
Double Coupling (Self-Validation): Drain the reaction mixture and immediately repeat Steps 3 and 4. Do not skip this step for α,α-dialkyl amino acids.
-
Capping: Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to cap any unreacted amines, preventing deletion sequences that complicate HPLC purification.
-
Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
Protocol B: Self-Validating Proteolytic Stability Assay (LC-MS/MS)
Expert Insight & Causality: To definitively prove that α-MePhe confers resistance, the assay must account for matrix effects and ionization variability. An internal standard (IS) is mandatory to ensure that a drop in signal is due to enzymatic cleavage, not instrument fluctuation.
-
Preparation: Prepare a 100 µM stock of the α-MePhe peptide and a native control peptide (lacking α-MePhe) in Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
Internal Standard Addition: Spike the buffer with 10 µM of a heavy-isotope labeled stable peptide (IS) to act as a normalization baseline.
-
Enzyme Incubation: Initiate the reaction by adding the target protease (e.g., purified ACE or 25% human serum) to the peptide solutions at 37°C.
-
Time-Course Sampling & Quenching: At intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: The acid drops the pH below the enzyme's functional range, and the organic solvent precipitates the serum/enzyme proteins.
-
Centrifugation: Spin the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS. Quantify the ratio of the intact peptide peak area to the IS peak area.
-
Data Processing: Plot
versus Time. The proteolytic reaction follows first-order kinetics. Calculate the half-life using , where is the negative slope of the line.
Self-validating experimental workflow for SPPS and proteolytic stability quantification.
References
1.[1] "α-Methylphenylalanine - Wikipedia", Wikipedia.org. URL: 2.[5] "Kinin B1 receptor antagonists containing alpha-methyl-L-phenylalanine: in vitro and in vivo antagonistic activities - PubMed", NIH.gov. URL: 3.[3] "Design and Synthesis of a Structurally Stabilized B-Chain Antagonist Targeting Relaxin Family Peptide Receptor 3 (RXFP3) - ACS Publications", ACS.org. URL: 4.[4] "PAH Inhibitors | SCBT - Santa Cruz Biotechnology", SCBT.com. URL: 5.[2] "L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem - NIH", NIH.gov. URL: 6.[6] "Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed", NIH.gov. URL:
Sources
- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 2. L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PAH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Kinin B1 receptor antagonists containing alpha-methyl-L-phenylalanine: in vitro and in vivo antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Coupling Sterically Hindered 2-Methyl-L-Phenylalanine
Status: Active | Ticket ID: 2-Me-Phe-SUPPORT | Tier: Level 3 (Senior Scientific Review)
Executive Summary
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because standard coupling protocols (DIC/HOBt or HBTU) have failed to incorporate 2-Methyl-L-phenylalanine (2-Me-Phe) , or subsequent steps have stalled.
The Core Challenge: 2-Me-Phe is an
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am seeing <10% conversion after 24 hours. Is my reagent bad?
Diagnosis: Unlikely. The issue is kinetic accessibility, not reagent quality.
Technical Insight: Standard active esters (OBt/OAt) formed by HBTU or HATU are bulky.[1] When attached to 2-Me-Phe, the leaving group is massive, and the incoming amine cannot penetrate the steric wall created by the
Q2: Will high temperatures or strong bases racemize 2-Me-Phe?
Diagnosis: No.
Technical Insight: Racemization typically occurs via base-catalyzed abstraction of the proton attached to the
Q3: My mass spec shows a peak corresponding to a "deletion sequence." What happened?
Diagnosis: Incomplete coupling followed by capping.[1] Technical Insight: Due to the slow kinetics, the standard capping step (acetic anhydride) may be faster than the amino acid coupling. If you do not cap, you may get "difficult sequences" where the amine remains free but unreactive, leading to truncated peptides. Solution: Implement Double Coupling and use the Kaiser Test (or Chloranil for secondary amines) strictly.[1] Do not proceed until the test is negative.[1]
Part 2: Strategic Reagent Selection
The following table ranks coupling strategies based on steric power.
| Tier | Reagent System | Mechanism | Recommendation |
| Tier 1 (Standard) | DIC/Oxyma or HBTU | Carbodiimide / Uronium | Do NOT use. Insufficient activation energy for 2-Me-Phe. |
| Tier 2 (Advanced) | HATU or COMU | Aminium (7-HOAt / Oxyma) | Effective for moderate hindrance.[1] Use with microwave heating (75°C). |
| Tier 3 (Expert) | PyAOP | Phosphonium (7-HOAt) | Superior to HATU for difficult sequences; avoids guanidinylation of the N-terminus. |
| Tier 4 (The "Nuclear Option") | TFFH (Acid Fluoride) | Acyl Fluoride Formation | MANDATORY for difficult 2-Me-Phe couplings. Generates the smallest, most reactive electrophile. |
Part 3: Validated Protocols
Protocol A: The "Nuclear Option" (TFFH - Acid Fluoride Activation)
Use this when HATU/microwave fails.[1] This method converts the Fmoc-2-Me-Phe-OH into an acid fluoride in situ.
Reagents:
-
Fmoc-2-Me-Phe-OH (4 equiv)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 equiv)[1]
-
DIEA (Diisopropylethylamine) (8 equiv)[1]
-
Solvent: Dry DMF or NMP (NMP is preferred for swelling).[1]
Workflow:
-
Dissolution: Dissolve Fmoc-2-Me-Phe-OH and TFFH in minimal dry NMP.
-
Activation: Add DIEA. Shake vigorously.
-
Note: Unlike HATU, TFFH activation does not require a "pre-activation" wait time, but 2-3 minutes is acceptable to ensure fluoride formation.
-
-
Coupling: Add the mixture immediately to the resin-bound free amine.
-
Incubation: Shake for 2 hours at room temperature.
-
Optimization: If available, heat to 50°C (conventional) or 75°C (microwave).
-
-
Re-Coupling: Drain, wash with DMF, and repeat the step (Double Couple).[1]
Protocol B: Microwave-Assisted HATU Coupling
Use for less hindered positions or if TFFH is unavailable.
-
Conditions: 4 equiv AA / 3.9 equiv HATU / 8 equiv DIEA.[1]
-
Microwave Settings:
-
Temperature: 75°C
-
Power: 30W (variable)
-
Time: 10 minutes (single coupling)
Wash 10 minutes (second coupling).
-
-
Critical Step: Wash resin with DCM after DMF washes to shrink/swell resin and expose buried sites.[1]
Part 4: Visualizing the Logic
Diagram 1: The Steric Barrier & Solution
This diagram illustrates why standard reagents fail and how Acid Fluorides (TFFH) solve the spatial problem.
Caption: Comparison of steric bulk between HATU-generated active esters (blocked) and TFFH-generated acid fluorides (accessible).
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to save time and reagents.
Caption: Logical workflow for escalating coupling conditions based on yield analysis.
References
-
Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Their Application in Peptide Synthesis. Journal of the American Chemical Society. [1]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1][3] Chemical Reviews.[1]
-
Wenschuh, H., et al. (1995).[1] Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry. [1]
-
Albericio, F., et al. (2018).[1] OxymaPure/DIC: The coupling reagent of choice for the synthesis of hindered peptides. Organic Process Research & Development.[1] [1]
Sources
Technical Support Center: Peptides Modified with 2-Methyl-L-phenylalanine
[1]
Status: Operational Ticket Focus: Solubility, Synthesis, and Handling of Hydrophobic Non-Canonical Peptides Operator: Senior Application Scientist, Peptide Chemistry Division
Technical Overview: The "Grease" Factor
You are likely here because your peptide is precipitating, forming a gel, or failing to couple during synthesis. To fix this, you must understand the molecular behavior of 2-Methyl-L-phenylalanine (2-Me-Phe) .[1]
Unlike standard Phenylalanine, 2-Me-Phe contains a methyl group at the ortho position of the phenyl ring.[1]
-
The Benefit: This modification restricts the
and side-chain torsion angles, locking the peptide into bioactive conformations and increasing proteolytic stability. -
The Problem: The methyl group adds significant lipophilicity (hydrophobicity) and steric bulk. While it can disrupt the
- stacking aggregation typical of standard Phenylalanine, it increases the overall "greasiness" of the peptide, making aqueous solubility a major challenge.
Troubleshooting Guide: Synthesis & Cleavage
Issue: Low yield or deletion sequences observed after coupling 2-Me-Phe. Root Cause: Steric hindrance from the ortho-methyl group prevents the incoming activated amino acid from accessing the N-terminus efficiently.[1]
The "Power Coupling" Protocol
Do not use standard DIC/HOBt coupling for this residue. Use the following optimized workflow:
| Parameter | Standard Condition | Optimized for 2-Me-Phe |
| Coupling Reagent | HBTU or DIC | HATU or COMU (More reactive uronium/aminium salts) |
| Base | DIPEA (2 equiv) | DIPEA (4 equiv) or TMP (Collidine) for acid-sensitive linkers |
| Reaction Time | 45 mins | 2 hours to Overnight |
| Temperature | Room Temp | 50°C - 75°C (Microwave or conventional heating) |
| Solvent | DMF | NMP (Better swelling for hydrophobic sequences) |
Visual Workflow: Synthesis Optimization Loop
Figure 1: Decision logic for coupling sterically hindered amino acids like 2-Me-Phe.
Troubleshooting Guide: Solubilization & Formulation
Issue: Peptide crashes out of solution upon adding buffer or forms a gelatinous mass. Root Cause: Hydrophobic collapse. The water structure forces the hydrophobic 2-Me-Phe residues together to minimize surface area.[1]
The Stepwise Solubilization Strategy
Never add buffer directly to the lyophilized powder. Follow this strict order of operations:
Step 1: The "Organic Shock"
Dissolve the peptide completely in a water-miscible organic solvent first.
-
Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Volume: Use 10-20% of your final target volume.
-
Why? This solvates the hydrophobic side chains and breaks pre-existing aggregates.
Step 2: The "Charge Check" (pI Calculation)
Calculate the Isoelectric Point (pI) of your sequence.
-
If pI > 7 (Basic): The peptide is positively charged at acidic pH. Add 0.1% Acetic Acid or dilute with acidic buffer.
-
If pI < 7 (Acidic): The peptide is negatively charged at basic pH. Add 0.1% Ammonium Hydroxide or dilute with basic buffer (pH 8-9).[1]
-
If Neutral: This is the hardest scenario. Rely heavily on Step 1 and consider chaotropes (Step 3).
Step 3: The "Chaotropic Rescue" (If Gelling Occurs)
If the solution turns into a jelly (common with Phe-rich peptides), you must disrupt the hydrogen bond network.
-
Add Guanidine HCl (6M) or Urea (8M) dropwise until the gel collapses into a liquid.
-
Note: This is only suitable if your downstream assay tolerates salts.
Visual Workflow: Solubility Decision Tree
Figure 2: Step-by-step decision tree for solubilizing hydrophobic peptides.
Frequently Asked Questions (FAQ)
Q1: I ordered "2-Methyl-Phenylalanine" but the coupling is failing completely. Could I have the wrong chemical? A: Verify your CAS number.
-
2-Methyl-L-phenylalanine (Ortho-methyl): Methyl is on the ring.[1] Sterically hindered, but coupleable with HATU.
- -Methyl-L-phenylalanine (C-alpha methyl): Methyl is on the backbone carbon.[1] This acts like Aib (aminoisobutyric acid). It is extremely difficult to couple and usually requires repeated couplings, high heat (75°C), and sometimes conversion to acid fluorides. Ensure you aren't confusing the two.
Q2: Can I use PEGylation to improve the solubility of this peptide? A: Yes. Attaching a mini-PEG (e.g., PEG2 or PEG4) spacer to the N-terminus or a Lysine side chain is the "Gold Standard" for fixing solubility issues caused by hydrophobic residues like 2-Me-Phe.[1] It creates a hydration shell around the molecule.
Q3: My peptide dissolves in DMSO, but crashes out immediately when I add it to my cell culture media (PBS). Why? A: You are experiencing "Solvent Shock." When you dump a DMSO stock into PBS, the rapid change in polarity forces the hydrophobic peptide to aggregate before it can disperse.
-
Fix: Perform a serial dilution. Dilute your DMSO stock into a 50:50 DMSO:Water mix, then 25:75, and finally into your media. This allows the hydration shell to form gradually.
Q4: How do I purify this on HPLC? It sticks to the column. A: 2-Me-Phe makes the peptide very sticky on C18 columns.[1]
-
Column: Switch to a C4 or Phenyl-Hexyl column (less hydrophobic retention).[1]
-
Temperature: Heat the column to 60°C during the run. This reduces hydrophobic interaction strength and sharpens the peaks.
-
Buffer: Use Isopropanol as a modifier in your Acetonitrile B-solvent (e.g., 10% IPA / 90% ACN) to help elute the peptide.
References
-
Chemical Structure & Properties
- Peptide Solubility Guidelines
-
Synthesis of Hindered Peptides
-
Albericio, F., & Bomer, J. M. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences . Methods in Enzymology. Retrieved from [Link]
-
-
Coupling Reagents (HATU/COMU)
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews. Retrieved from [Link]
-
Technical Support Center: Fmoc-2-Methyl-L-phenylalanine
This guide addresses the specific challenges associated with Fmoc-2-Methyl-L-phenylalanine (Fmoc-2-Me-Phe-OH) in Solid-Phase Peptide Synthesis (SPPS).
While standard Fmoc removal is typically routine, the
Topic: Deprotection & Stability Troubleshooting Expertise Level: Senior Application Scientist
Executive Summary: The "Deprotection" Paradox
Users frequently report "failed deprotection" with Fmoc-2-Me-Phe-OH. In 90% of cases, the Fmoc group is removed successfully, but the peptide chain is simultaneously cleaved from the resin via cyclization (DKP formation). This guide distinguishes between kinetic hindrance (slow deprotection) and chemical instability (DKP loss) and provides protocols to solve both.
Part 1: Critical Troubleshooting (Q&A Format)
Q1: I deprotected Fmoc-2-Me-Phe on the resin, but the subsequent coupling yield is near zero. Did the Fmoc group fail to come off?
Diagnosis: It is highly probable that your peptide cleaved itself from the resin as a Diketopiperazine (DKP) .[1]
The Mechanism:
The
Evidence:
-
Mass Spec: Analyze your waste stream. You will likely find the mass of the [Fmoc-AA + 2-Me-Phe] cyclic dipeptide.
-
Kaiser Test: May read negative (no amine) because the amine is now part of the cyclic DKP in the waste, leaving a hydroxyl on the resin.
Solution:
-
Use Bulky Resins: Switch to 2-Chlorotrityl Chloride (2-CTC) resin. The immense steric bulk of the trityl linker prevents the amine from attacking the ester bond.[2]
-
Short Deprotection Cycles: Do not use standard 20 min cycles. Use 2 x 3 min with 20% Piperidine to minimize the time the free amine sits in a basic environment before coupling.
Q2: Is the removal of Fmoc from 2-Me-Phe actually slower due to steric hindrance?
Diagnosis: Yes, but only marginally.
The Science:
Fmoc removal follows an E1cB mechanism . The base (piperidine) abstracts the acidic proton from the fluorenyl ring (
Protocol Adjustment:
-
Standard: 20% Piperidine in DMF (2 x 10 min).
-
Optimized for 2-Me-Phe: 20% Piperidine + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF (2 x 5 min).
-
Note: DBU is a stronger non-nucleophilic base that accelerates deprotection but can promote aspartimide formation if Asp is present.[3] Use with caution in Asp-containing sequences.
-
Q3: I see a "deletion sequence" where 2-Me-Phe is missing. Is this a deprotection issue?
Diagnosis: This is likely a coupling issue masquerading as a deprotection issue.
The Cause:
Coupling onto the secondary amine of a deprotected 2-Me-Phe is extremely difficult due to the
Solution:
-
Reagent: Use HATU or PyAOP (HOAt-based reagents) rather than HBTU/HCTU.
-
Double Coupling: Mandatory.
-
Temperature: Perform coupling at 50°C - 75°C (microwave or conventional heating) to overcome the activation energy barrier.
Part 2: Visualizing the Failure Mode
The following diagram illustrates the "Silent Killer" mechanism where the user believes deprotection failed, but the peptide actually cyclized and detached.
Figure 1: The Diketopiperazine (DKP) formation pathway accelerated by
Part 3: Optimized Protocols
Protocol A: Safe Deprotection of Fmoc-2-Me-Phe (Preventing DKP)
Use this when 2-Me-Phe is the C-terminal or Penultimate residue.
| Parameter | Standard Protocol | Optimized Protocol (Anti-DKP) |
| Resin | Wang or Rink Amide | 2-Chlorotrityl Chloride (2-CTC) |
| Base | 20% Piperidine | 20% Piperidine in DMF |
| Time | 2 x 10 min | 2 x 3 min (Flow wash preferred) |
| Wash | DMF (5x) | DMF (5x) - Rapid |
| Next Step | Standard Coupling | Immediate Coupling (Pre-activate AA before deprotection finishes) |
Protocol B: "Hard" Deprotection (Overcoming Sterics)
Use this when 2-Me-Phe is buried in the chain and Fmoc removal is sluggish.
-
Reagent: Prepare 20% Piperidine + 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.
-
Cycle:
-
Monitoring: Perform a UV test on the filtrate. If the Fmoc adduct signal is still high in the second wash, repeat for a 3rd cycle.
Part 4: Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing yield loss associated with Fmoc-2-Me-Phe.
References
-
Giraud, M., et al. (1999).Diketopiperazine formation in solid-phase peptide synthesis of alpha-methyl-phenylalanine containing peptides. This foundational paper establishes the kinetic acceleration of cyclization due to the Thorpe-Ingold effect in alpha-methyl amino acids.
-
C.Lc. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Discusses the use of specific bases and resin types to mitigate DKP risks.[1]
-
[6]
-
-
Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Comprehensive review covering the stability and deprotection mechanisms of Fmoc and the influence of steric bulk.
-
Teixidó, M., et al. (2005).Solid-Phase Synthesis of N-Methyl Amino Acids. Provides protocols for coupling and deprotecting hindered amino acids.
Sources
- 1. chempep.com [chempep.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of 2-Methyl-L-phenylalanine on Peptide Cleavage from Resin
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance and troubleshooting for challenges encountered during the resin cleavage of peptides containing the sterically hindered amino acid, 2-Methyl-L-phenylalanine (α-Me-Phe).
The incorporation of α-methyl amino acids like 2-Methyl-L-phenylalanine is a powerful strategy for enhancing the proteolytic stability and conformational rigidity of therapeutic peptides.[1] The α-methyl group restricts the conformational freedom around the peptide backbone, which can pre-organize the peptide into a bioactive conformation and shield adjacent peptide bonds from enzymatic degradation.[1] However, the very feature that provides these benefits—steric hindrance—presents significant challenges during solid-phase peptide synthesis (SPPS), particularly in the final cleavage and deprotection step.
This guide provides a framework for understanding and overcoming these challenges, ensuring high-yield recovery of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-L-phenylalanine and how does it fundamentally differ from standard Phenylalanine?
2-Methyl-L-phenylalanine (α-Me-Phe) is a non-natural amino acid derivative where the hydrogen atom on the alpha-carbon is replaced by a methyl group.[1] This single modification introduces significant steric bulk directly adjacent to the peptide backbone. This bulk restricts the phi (φ) and psi (ψ) dihedral angles, often promoting helical secondary structures and making the peptide significantly more resistant to cleavage by proteases.[1]
Q2: Why does the presence of 2-Methyl-L-phenylalanine complicate peptide cleavage from the resin?
The primary challenge is steric hindrance. The final cleavage step in Fmoc-based SPPS typically involves using a strong acid, like Trifluoroacetic Acid (TFA), to break the acid-labile linker that anchors the peptide to the solid support resin.[2] The bulky α-methyl group on the α-Me-Phe residue can physically impede the ability of the TFA-based cleavage cocktail to efficiently access and hydrolyze this linker, leading to sluggish or incomplete reactions.[3] This can result in significantly lower cleavage yields compared to peptides composed solely of standard amino acids.
Q3: What is a "cleavage cocktail," and why are scavengers so critical?
A cleavage cocktail is a solution used for the final step of SPPS to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[2][4] The primary component is TFA.[2]
During this process, the protecting groups are released as highly reactive electrophilic carbocations (e.g., t-butyl cations).[5][6] If left unchecked, these cations can re-attach to nucleophilic residues within your peptide, such as Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met), causing unwanted and often irreversible modifications.[5][7] Scavengers are nucleophilic reagents added to the cocktail to "trap" these carbocations, preventing side reactions and ensuring the integrity of the final peptide product.[5][6]
Troubleshooting Guide: Overcoming Cleavage Hurdles
This section addresses the most common issues encountered when cleaving peptides containing 2-Methyl-L-phenylalanine.
Issue 1: Low or Incomplete Cleavage Yield
Observation: After cleavage, precipitation, and drying, the yield of the crude peptide is significantly lower than expected. A qualitative test on the post-cleavage resin beads (e.g., Ninhydrin test) turns blue, indicating that peptide is still attached.[8]
Root Cause Analysis & Solutions
-
Cause A: Insufficient Cleavage Time. The steric hindrance from α-Me-Phe slows the kinetics of the acid-catalyzed cleavage from the linker. Standard cleavage times of 1-2 hours may be insufficient.[9]
-
Solution: Extend the cleavage reaction time. It is highly recommended to first perform a small-scale "test cleavage" to create a time course (e.g., testing at 2, 4, and 6 hours) to determine the optimal duration for your specific sequence before committing the entire batch.[8]
-
-
Cause B: Sub-optimal Cleavage Cocktail. A standard, "gentle" cocktail may lack the potency to overcome the steric barrier.
-
Solution: Utilize a more robust and well-vetted cleavage cocktail. For peptides with sensitive residues that are also sterically hindered, "Reagent K" is a highly effective choice due to its comprehensive scavenger package.[10] If the peptide is simpler and lacks Trp, Met, or Cys, "Reagent B" can also be effective with extended time.[11]
-
-
Cause C: Degraded Reagents. TFA is hygroscopic, and scavengers can oxidize over time. Using old or improperly stored reagents dramatically reduces cleavage efficiency.[8]
-
Solution: Always use fresh, high-quality TFA and scavengers. Ensure scavengers are stored under inert gas if they are prone to oxidation.
-
Issue 2: Unexpected Side Products Detected by Mass Spectrometry
Observation: LC-MS analysis of the crude peptide shows peaks corresponding to the target mass plus additions (e.g., +56 Da for t-butylation, +16 Da for oxidation).
Root Cause Analysis & Solutions
-
Cause A: Inefficient Scavenging of Carbocations. The generation of t-butyl cations from protecting groups like Boc (on Lys, Trp) or tBu (on Ser, Thr, Tyr) is a major source of side reactions.[5]
-
Cause B: Oxidation of Sensitive Residues. Methionine and Cysteine are particularly prone to oxidation during the cleavage and workup process.
-
Solution: Incorporate reducing scavengers in your cocktail. 1,2-Ethanedithiol (EDT) is highly effective for protecting Cys and Met residues.[5][6] For particularly sensitive sequences, using a cocktail like Reagent H, which is specifically designed to prevent methionine oxidation, can be beneficial.[12][13]
-
-
Cause C: Modification of Tryptophan. The indole side-chain of Tryptophan is highly susceptible to alkylation by carbocations.
Data Presentation & Protocols
Table 1: Recommended Cleavage Cocktails for Hindered Peptides
This table summarizes common cleavage cocktails suitable for sequences containing 2-Methyl-L-phenylalanine and other sensitive residues. Always prepare cocktails fresh before use.[15]
| Reagent Name | Composition (v/v/w) | Key Applications & Rationale | Reference(s) |
| Reagent B | TFA / Water / Phenol / TIS (88:5:5:2) | A good starting point for moderately complex peptides. TIS is a strong scavenger for t-butyl cations. | [11] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Highly Recommended. A "universal" and robust cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). The combination of thioanisole and EDT offers comprehensive protection. | [10] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | An alternative strong cocktail, particularly useful if phenol is to be avoided. | [15] |
| TFA / Water / TIS | TFA / Water / TIS (95:2.5:2.5) | Suitable for simple peptides without sensitive residues like Trp, Met, or Cys, but may still require extended cleavage time for α-Me-Phe. | [7] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Table 2: Common Scavengers and Their Functions
| Scavenger | Target Reactive Species / Side Reaction Prevented | Reference(s) |
| Triisopropylsilane (TIS) | t-Butyl and Trityl cations; Prevents alkylation of Trp, Tyr, Met. | [6] |
| Water (H₂O) | General scavenger for t-butyl cations; facilitates Arg(Pbf/Pmc) deprotection. | [6][11] |
| Phenol | Protects Tyr and Trp from alkylation by moderating the strong acid system. | [6] |
| Thioanisole | Protects Trp from alkylation; scavenges sulfonyl groups from Arg protecting groups (Pmc, Pbf). | [6][14] |
| 1,2-Ethanedithiol (EDT) | Protects Cys from re-attachment of Trt groups; prevents Met oxidation; highly effective t-butyl scavenger. | [5][6] |
Experimental Protocols
CAUTION: Always perform these procedures in a certified chemical fume hood. TFA is extremely corrosive, and scavengers like EDT and thioanisole are toxic and have strong, unpleasant odors. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]
Protocol 1: Small-Scale Test Cleavage for Optimization
This protocol is essential to determine the minimum time required for complete cleavage without exposing the peptide to harsh acidic conditions for longer than necessary.[8]
-
Resin Preparation: Take approximately 10-20 mg of your dried peptide-resin and place it in a small fritted syringe or micro-reaction vessel.
-
Swelling: Swell the resin in Dichloromethane (DCM) for 20 minutes, then drain.[2]
-
Cleavage Cocktail Addition: Prepare 1 mL of your chosen cleavage cocktail (e.g., Reagent K). Add 0.5 mL to the resin.
-
Time Course: Start a timer. At each time point (e.g., 2 hours, 4 hours, 6 hours), carefully expel a small aliquot of the TFA filtrate into a microcentrifuge tube containing 1 mL of ice-cold diethyl ether.
-
Precipitation & Analysis: Centrifuge the tubes to pellet the precipitated peptide. Decant the ether, wash the pellet once more with cold ether, and dry the pellet.[8] Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by LC-MS to assess the cleavage progress.
-
Verification: After the final time point, wash the remaining resin beads thoroughly with DCM, dry them, and perform a qualitative test (e.g., Ninhydrin) to confirm complete peptide removal (beads should remain colorless).[8]
Protocol 2: Full-Scale Global Cleavage and Peptide Precipitation
-
Resin Preparation: Place the full amount of dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Washing & Swelling: Wash the resin with DCM (3x) to remove residual DMF. Swell the resin in DCM for 30 minutes. Drain the DCM completely.[2]
-
Cleavage Reaction: Add the appropriate volume of freshly prepared cleavage cocktail (typically 5-10 mL per 0.1 mmol of resin) to the vessel.[2][11]
-
Incubation: Gently agitate the vessel at room temperature for the optimal duration determined by your test cleavage (e.g., 4 hours). Ensure the resin remains suspended.
-
Filtration: Filter the cleavage solution away from the resin beads into a new conical tube. Wash the resin beads 2-3 times with a small volume of fresh TFA and combine the filtrates.[9]
-
Precipitation: Place the conical tube containing the TFA filtrate on ice. Add 10-fold the volume of ice-cold diethyl ether dropwise while gently vortexing to precipitate the peptide. A white solid should form.[2]
-
Isolation: Let the mixture stand at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to pellet the crude peptide.[2]
-
Washing: Carefully decant the ether. Add fresh cold ether, vortex to resuspend the pellet, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and organic byproducts.[2]
-
Drying: After the final wash and decanting, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. Store the crude peptide at -20°C or below until purification.[2]
Visualized Workflows
Troubleshooting Logic for Incomplete Cleavage
Caption: Troubleshooting workflow for diagnosing and resolving incomplete peptide cleavage.
Mechanism of TFA Cleavage and Scavenging
Caption: The role of TFA and scavengers in releasing the peptide and preventing side reactions.
References
- Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery.
- ThermoFisher. (n.d.). Introduction to Cleavage Techniques.
- CDN. (n.d.). Peptide Cleavage from Resin Protocol.
- Benchchem. (n.d.). Troubleshooting incomplete cleavage of peptide from resin.
- (n.d.). Boc Resin Cleavage Protocol.
- Benchchem. (n.d.). A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- Aapptec Peptides. (n.d.). Cleavage from HMPA Resin.
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
- (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
- (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
- Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- CDN. (n.d.). Cleavage Cocktail Selection.
- AAPPTec. (n.d.). Peptide cleavage from Wang resin.
- (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral.
- (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
- Aapptec Peptides. (n.d.). Boc-alpha-Me-Phe-OH [111771-58-5].
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate.
- (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis. Google Patents.
- (n.d.). Fmoc Resin Cleavage and Deprotection.
- (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- (n.d.). Cleavage efficient 2A peptides for high level monoclonal antibody expression in CHO cells.
- (2015, January 26). Cleavage efficient 2A peptides for high level monoclonal antibody expression in CHO cells.
- (n.d.). A cleavage cocktail for methionine-containing peptides. Academia.edu.
- (2023, June 28). Peptide synthesis troubleshooting. Reddit.
- (n.d.). Syntheses of sterically hindered peptides containing α,α-disubstituted.... ResearchGate.
- (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- (2013, May 21). New method of peptide cleavage based on Edman degradation. PMC - NIH.
- (2023, July 13). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. PubMed.
- (n.d.). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed.
- Benchchem. (n.d.). optimizing cleavage conditions for peptides containing modified amino acids.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- (2021, July 24). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science (RSC Publishing).
- (n.d.). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. MDPI.
- (n.d.). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. PMC.
- (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. benchchem.com [benchchem.com]
- 4. renyi.hu [renyi.hu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. peptide.com [peptide.com]
- 13. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analytical HPLC Method Development for 2-Methyl-L-phenylalanine Peptides
Welcome to the technical support center for the analytical HPLC method development of peptides incorporating the unnatural amino acid, 2-Methyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic analysis of these unique molecules. The introduction of a methyl group on the alpha-carbon of phenylalanine significantly increases the residue's hydrophobicity and steric bulk, which can present specific challenges in achieving optimal separation and peak shape.[1][2]
This document provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind the recommended strategies to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Method Development & Peak Shape Issues
Question 1: I am starting method development for a new 2-Methyl-L-phenylalanine containing peptide. What are the recommended initial HPLC conditions?
When developing a method for a novel peptide, a systematic approach starting with a standard set of conditions is recommended.[3][4] Given the increased hydrophobicity from the 2-Methyl-L-phenylalanine residue, you can anticipate a stronger retention on reversed-phase columns compared to its non-methylated counterpart.[1][5]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 100-130 Å pore size, 2.1/4.6 mm ID, 50-150 mm length, <3 µm particle size | C18 is a good general-purpose stationary phase for peptides, providing a balance of retention and resolution.[3] The pore size is suitable for small to medium-sized peptides. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is an excellent ion-pairing agent that sharpens peptide peaks by forming a neutral complex with basic residues and masking silanol interactions on the column.[6][7] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Acetonitrile is the preferred organic modifier for peptide separations due to its low viscosity and UV transparency.[3][8] |
| Gradient | 5% to 60% B over 30 minutes | A broad initial gradient helps to determine the approximate elution time of the peptide and any impurities.[3][9] |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for analytical columns. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but be mindful of peptide stability.[3][10] |
| Detection Wavelength | 214-220 nm | This range allows for the detection of the peptide backbone (amide bonds) and provides a general view of all peptide components.[11] |
This starting point will provide a baseline chromatogram from which you can begin to optimize the separation.
Question 2: My peptide peak is broad and tailing. What are the likely causes and how can I fix it?
Poor peak shape, particularly tailing, is a common issue in peptide analysis.[12] For peptides containing the bulky 2-Methyl-L-phenylalanine, steric hindrance can exacerbate these problems.
Troubleshooting Poor Peak Shape:
Detailed Explanations:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues on your peptide, causing tailing.[12] Increasing the concentration or strength of the ion-pairing agent (like TFA) helps to mask these sites.[6]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, often fronting or tailing peaks. Reduce the amount of peptide injected to see if the peak shape improves.
-
Peptide Conformation: The 2-Methyl-L-phenylalanine residue can promote specific secondary structures or aggregation. Increasing the column temperature can disrupt these conformations, leading to sharper peaks.[10]
-
Column Health: If all peaks in your chromatogram (including the injection peak) are broad or split, it could indicate a physical problem with the column, such as a blocked inlet frit or a void in the packing material.[13]
Question 3: My 2-Methyl-L-phenylalanine peptide is eluting very late or not at all, even with a high percentage of acetonitrile. What should I do?
The high hydrophobicity of 2-Methyl-L-phenylalanine can lead to very strong retention on C18 columns.[1] If your peptide is highly retained, consider the following modifications:
Strategies for Highly Retained Peptides:
| Strategy | Action | Rationale |
| Change Stationary Phase | Switch to a C8 or C4 column. | These columns have shorter alkyl chains and are less retentive than C18, making them ideal for hydrophobic molecules.[3][14] |
| Increase Elution Strength | Add a small percentage (5-10%) of isopropanol to Mobile Phase B. | Isopropanol is a stronger organic solvent than acetonitrile and can help elute very hydrophobic peptides. |
| Increase Temperature | Raise the column temperature to 50-60°C. | This reduces retention by increasing the partitioning of the analyte into the mobile phase.[10] |
| Adjust Gradient | Start the gradient at a higher %B (e.g., 20-30%) and/or use a steeper gradient. | This can reduce the overall run time and prevent excessive peak broadening for late-eluting compounds.[9] |
Section 2: Resolution and Selectivity
Question 4: I'm seeing co-eluting impurities with my main peptide peak. How can I improve the resolution?
Achieving baseline separation from closely related impurities (e.g., deletion sequences, diastereomers) is a common challenge. The bulky nature of 2-Methyl-L-phenylalanine can sometimes shield interaction sites, making it difficult to resolve impurities.
Workflow for Improving Resolution:
Detailed Explanations:
-
Gradient Optimization: This is the most powerful tool for improving resolution. After an initial broad gradient, run a much shallower gradient around the elution time of your peptide. A decrease in the gradient slope (e.g., from 1%/min to 0.5%/min) increases the separation window.[4]
-
Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity because they interact differently with the peptide and stationary phase. However, be aware that methanol will produce higher backpressure.
-
Mobile Phase Additive/pH: If your peptide contains ionizable residues, changing the mobile phase additive can have a profound effect on selectivity.
-
Formic Acid (FA): Switching from 0.1% TFA to 0.1% FA is a common strategy, especially for LC-MS applications.[15] FA is a weaker ion-pairing agent and can significantly alter the retention times and elution order of peptides.[16]
-
Phosphate Buffer: For UV-only methods, using a phosphate buffer at a specific pH (e.g., pH 2.5 or pH 7.0) can provide excellent peak shape and different selectivity.[17] Note that phosphate buffers are not volatile and are incompatible with MS.[18]
-
-
Stationary Phase Chemistry: If other options fail, changing the column chemistry is the next step. A phenyl-hexyl column, for example, can offer alternative selectivity through π-π interactions with the aromatic rings of both the standard phenylalanine and the 2-Methyl-L-phenylalanine residues.[3]
Question 5: I need to transfer this method to LC-MS. What are the key considerations?
Mass spectrometry is a critical tool for peptide characterization. Method transfer requires careful consideration of mobile phase compatibility.
Key Considerations for LC-MS Transfer:
-
Use Volatile Buffers: Non-volatile buffers like phosphate will contaminate the MS source.[18] Replace TFA or phosphate with a volatile alternative. 0.1% formic acid is the most common choice for positive ion mode ESI.[6][16] Ammonium formate or ammonium acetate can be used for pH control in a volatile system.[17][18]
-
Be Aware of Ion Suppression: TFA is a strong ion-pairing agent that can suppress the MS signal, even at 0.1%.[7][17] If using TFA is necessary for chromatographic performance, keep the concentration as low as possible (e.g., 0.02-0.05%).
-
Re-optimization is Likely: Switching from TFA to formic acid will almost certainly change your chromatogram.[15] You will likely need to re-optimize the gradient to achieve the desired separation.
Experimental Protocols
Protocol 1: General Method Development for a 2-Methyl-L-phenylalanine Peptide
This protocol outlines a systematic approach to developing a robust analytical HPLC method.
-
Sample Preparation:
-
Dissolve the peptide in a solvent that is compatible with the mobile phase, ideally Mobile Phase A or a mixture of A and B. A concentration of 0.5-1.0 mg/mL is a good starting point.
-
Ensure the sample is fully dissolved. If solubility is an issue, especially for this hydrophobic peptide, small amounts of organic solvent (ACN, isopropanol) or DMSO can be used. Note that DMSO has a high UV absorbance.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent column plugging.[13]
-
-
Initial Scouting Gradient:
-
Column: C18, 130 Å, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 60% B
-
22-25 min: 60% to 95% B (Wash)
-
25-27 min: 95% B (Hold)
-
27.1-30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Gradient Optimization:
-
Based on the retention time (tR) from the scouting run, calculate the %B at which the peptide elutes.
-
Design a new, shallower gradient around this point. For example, if the peptide eluted at 15 minutes in the scouting run (approx. 35% B), a new gradient could be:
-
25% to 45% B over 20 minutes (a slope of 1%/min).
-
-
This focused gradient will significantly improve the resolution of closely eluting peaks.[3]
-
-
Method Validation (Abbreviated):
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of H-Glu-OMe Peptides.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
McCalley, D. V. (2020). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online. Retrieved from [Link]
-
Reddit. (2024, December 11). HPLC peak shape trouble shooting. r/Chempros. Retrieved from [Link]
-
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Reddit. (2020, September 1). MS-friendly RP-HPLC buffers (pH 2-8)?. r/massspectrometry. Retrieved from [Link]
-
Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 373-407). Humana Press. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
Horváth, C., & Melander, W. (1977). SEPARATION OF AMINO ACIDS AND PEPTIDES ON NON-POLAR STA- TIONARY PHASES BY HIGH-PERFORMANCE LIQUID CHROMATOGRA. Molnar Institute. Retrieved from [Link]
-
Sellergren, B. (1994). Separation of amino acids, peptides and proteins on molecularly imprinted stationary phases. Journal of Chromatography A, 673(1), 133-144. Retrieved from [Link]
-
Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. Retrieved from [Link]
-
Biotage. (n.d.). Investigating the use of Mixed Stationary Phases for Peptide Purification via Reversed Phase Flash Chromatography. Retrieved from [Link]
-
YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]
-
Pearson. (n.d.). Is phenylalanine hydrophilic or hydrophobic? Explain why. McMurry 8th Edition Ch 18 Problem 50. Retrieved from [Link]
- Benchchem. (n.d.). Solubility and stability of Phenylalanylphenylalanine methyl ester.
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Semantic Scholar. (2021, July 22). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Retrieved from [Link]
-
Oxford Global. (2023, September 26). Trends and Challenges in Peptide Bioanalysis and Production. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 21). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Retrieved from [Link]
-
LCGC International. (2019, October 1). Minimizing Fluctuating Peptide Retention in 2D-LC: How to Address a Moving Target. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Retention Time and Solvent Concentration Prediction for an Automated Peptide Manufacturing Platform. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Determination of theoretical retention times for peptides analyzed by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
Sources
- 1. CAS 23239-35-2: 2-Methyl-L-phenylalanine monohydrate [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biovera.com.au [biovera.com.au]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. Is phenylalanine hydrophilic or hydrophobic? Explain why. - McMurry 8th Edition Ch 18 Problem 50 [pearson.com]
- 6. hplc.eu [hplc.eu]
- 7. hplc.eu [hplc.eu]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. renyi.hu [renyi.hu]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biotage.com [biotage.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. reddit.com [reddit.com]
Validation & Comparative
Enzymatic Stability Profiling: 2-Methyl-L-Phenylalanine vs. Native Peptides
Executive Summary: The Stability-Bioactivity Paradox
In peptide drug discovery, the transition from "hit" to "lead" often stalls at the metabolic stability barrier. Native peptides containing L-Phenylalanine (L-Phe) are high-affinity substrates for chymotrypsin-like serine proteases, leading to rapid in vivo clearance (often
This guide objectively compares the enzymatic stability of peptides modified with 2-Methyl-L-phenylalanine (2-Me-Phe) against native and alternative analogs. By introducing a methyl group at the
Key Takeaway: Incorporation of 2-Me-Phe typically extends proteolytic half-life from minutes to hours without the drastic loss of binding affinity often seen with D-amino acid substitutions.
Mechanistic Insight: The "Steric Shield" & "Conformational Lock"
To understand why 2-Me-Phe outperforms native Phe, we must look at the atomic interactions within the protease active site.
The Mechanism[1][2][3][4]
-
Steric Hindrance: In a native L-Phe peptide, the
-proton is small, allowing the protease's catalytic triad (e.g., Ser195 in chymotrypsin) easy access to the carbonyl carbon of the peptide bond. Replacing this proton with a methyl group creates a "steric umbrella," physically blocking the nucleophilic attack required for hydrolysis. -
Conformational Constraint: The
-methyl group severely restricts the rotation of and torsion angles. This favors the formation of -helices or -helices. Proteases generally require the peptide backbone to adopt an extended -strand conformation to bind the active site; by "locking" the helix, 2-Me-Phe prevents the enzyme from grabbing the substrate.
Visualization: Steric Shielding Mechanism
The following diagram illustrates how the
Figure 1: Mechanism of resistance. The
Comparative Performance Analysis
The following data synthesizes performance metrics from standard chymotrypsin and plasma stability assays.
Table 1: Comparative Half-Life ( ) Metrics[5]
| Feature | Native L-Phe | 2-Methyl-L-Phe | D-Phenylalanine | N-Methyl-Phe |
| Proteolytic Stability | Low ( | High ( | Very High (Often inert) | High ( |
| Conformation | Flexible (Random coil) | Rigid (Helical promoter) | Reverse Turn (Mirror image) | Semi-Rigid (Cis/Trans isomerism) |
| Binding Affinity | Baseline (High) | Maintained or Improved | Often Decreased (Side chain misaligned) | Variable (Loss of H-bond donor) |
| Solubility | Moderate | Lower (Hydrophobic bulk) | Moderate | Improved (Disrupts aggregation) |
Expert Commentary
-
Vs. Native: The shift from minutes to hours is the primary driver for adoption. 2-Me-Phe is essential for peptides targeting intracellular protein-protein interactions (PPIs) where cytosolic stability is required.
-
Vs. D-Phe: While D-Phe is incredibly stable, it inverts the side-chain vector, often destroying binding affinity unless the rest of the peptide is retro-inversed. 2-Me-Phe retains the L-configuration's side-chain vector, preserving receptor recognition [1].
-
Vs. N-Me-Phe: N-methylation is a powerful alternative but removes a backbone amide proton (H-bond donor). If that proton is critical for receptor binding, affinity is lost. 2-Me-Phe retains the amide proton, making it a safer choice for binding interfaces that rely on hydrogen bonding [2].
Experimental Protocol: The Chymotrypsin Challenge
Materials
-
Enzyme:
-Chymotrypsin from bovine pancreas (Type II, lyophilized powder). -
Buffer: 100 mM Tris-HCl, 10 mM CaCl
, pH 7.8. (Note: CaCl is critical; it stabilizes the protease structure and prevents autolysis). -
Internal Standard: Fmoc-Leu-OH or similar non-peptide standard.
-
Analysis: LC-MS/MS (Triple Quadrupole or Q-TOF).
Workflow Diagram
Figure 2: Step-by-step workflow for the enzymatic stability assay.
Step-by-Step Methodology
-
Substrate Prep: Dissolve peptide to 1 mM in DMSO. Dilute to 100 µM in Tris-CaCl
buffer. -
Enzyme Activation: Prepare Chymotrypsin stock (0.5 units/µL) in 1 mM HCl (acidic pH prevents autolysis during storage).
-
Reaction Initiation: Add enzyme to peptide solution (Enzyme:Substrate ratio of 1:100 w/w). Immediately vortex and place in a thermomixer at 37°C.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Transfer aliquot into 100 µL of ice-cold 1% Formic Acid in Acetonitrile . (Why? Strong acidification instantly denatures the protease, stopping the reaction).
-
Centrifugation: Spin at 10,000 x g for 5 min to pellet precipitated enzyme.
-
Quantification: Inject supernatant onto a C18 column. Monitor the Parent Ion [M+H]+ .
Data Interpretation & Validation
Calculating Half-Life ( )
Proteolytic degradation typically follows pseudo-first-order kinetics when
-
Calculate the % Remaining at each time point relative to the Internal Standard and the
sample. -
Plot
on the y-axis vs. Time (min) on the x-axis. -
Determine the slope (
) of the linear regression. -
Calculate half-life:
Validation Criteria (Self-Validating System)
-
Positive Control: Run native Angiotensin II or a simple Phe-containing dipeptide. It must degrade >50% within 10-20 minutes. If it survives >1 hour, your enzyme is inactive.
-
Negative Control: Run a D-amino acid analog. It should show >95% stability at 4 hours.
-
Linearity: The
of your decay plot should be . If the curve plateaus, you may have product inhibition or enzyme instability.
References
The Ortho-Methyl Advantage: A Comparative Guide to Receptor Binding Affinity of Peptides Modified with 2-Methyl-L-phenylalanine
In the landscape of peptide-based drug discovery, the quest for enhanced potency, selectivity, and metabolic stability is perpetual. A proven strategy in this endeavor is the site-specific incorporation of non-proteinogenic amino acids. Among these, modifications to aromatic residues like Phenylalanine (Phe) offer a powerful tool to fine-tune peptide-receptor interactions. This guide provides an in-depth comparison of how substituting Phenylalanine with its ortho-methylated analogue, 2-Methyl-L-phenylalanine (o-MePhe), and related derivatives, can profoundly impact receptor binding affinity. We will explore the mechanistic underpinnings of this modification, present comparative experimental data, and provide detailed protocols for assessing these critical binding parameters.
The Rationale for Methylation: Constraining Conformation for Higher Affinity
Phenylalanine's aromatic side chain is a frequent participant in the hydrophobic and π-π stacking interactions that anchor a peptide to its receptor. However, the rotational freedom of this side chain (defined by the χ1 and χ2 dihedral angles) means that the peptide exists in a conformational equilibrium, where only a subset of conformations may be optimal for receptor binding.
The introduction of a methyl group onto the phenyl ring, particularly at the ortho (2') position, imposes significant steric hindrance. This steric barrier restricts the rotation of the side chain, effectively "locking" it into a more defined orientation.[1][2] This conformational restriction can be advantageous for several reasons:
-
Pre-organization for Binding: By reducing the conformational flexibility, the peptide spends more time in a bioactive conformation that is complementary to the receptor's binding pocket. This reduces the entropic penalty of binding, often leading to a significant increase in affinity.
-
Enhanced Selectivity: Different receptor subtypes often have subtle differences in the topography of their binding sites. A conformationally constrained peptide may fit optimally into the target receptor while being a poor fit for off-target receptors, thus improving selectivity.[1]
-
Increased Proteolytic Resistance: The unnatural amino acid can sterically hinder the approach of proteases, slowing the degradation of the peptide and increasing its in-vivo half-life.[3]
The following diagram illustrates the conformational restriction imposed by the ortho-methyl group.
Caption: Conformational restriction of 2-Methyl-L-phenylalanine side chain.
Comparative Analysis of Receptor Binding Affinity
The true test of this strategy lies in empirical data. Below, we compare the receptor binding affinities of peptides where Phenylalanine has been substituted with 2-Methyl-L-phenylalanine or its close analogues, 2',6'-Dimethyl-L-phenylalanine (Dmp) and α-Methyl-L-phenylalanine (αMePhe).
Opioid Receptors
The opioid peptide family is a classic subject for structure-activity relationship (SAR) studies. Phenylalanine at position 3 or 4 is crucial for receptor interaction.
A study on a cyclic opioid peptide analogue, H-Tyr-D-Orn-Phe-Glu-NH2, which is non-selective, demonstrated the power of ortho-methylation. Substitution of Phe³ with o-methylphenylalanine resulted in a compound with only slight selectivity, illustrating that even a single methyl group can modulate the receptor interaction profile.[1] More profound effects are seen with di-methylation. Replacing Phe³ in Endomorphin-2 with 2',6'-dimethylphenylalanine (Dmp) significantly enhances affinity for both μ and δ opioid receptors.[4]
| Peptide Analogue (Modification at Phe³) | Receptor | Binding Affinity (Ki, nM) | Fold Change vs. Native | Reference |
| Endomorphin-2 (Native) | μ (mu) | 0.85 | - | [4] |
| δ (delta) | 3451 | - | [4] | |
| [Dmt¹, Dmp³]Endomorphin-2 | μ (mu) | 0.08 | 10.6x Increase | [4] |
| δ (delta) | 2.15 | 1605x Increase | [4] |
Note: Dmt is 2',6'-dimethyl-l-tyrosine at position 1, a modification known to enhance affinity.
This dramatic increase, particularly for the δ-receptor, showcases how constraining the Phe side chain can unlock potent interactions that are otherwise inaccessible.
Bradykinin B1 Receptors
In the development of antagonists for the Bradykinin B1 receptor, metabolic stability and potency are key. The substitution of Phe⁵ with α-Methyl-L-phenylalanine in a desArg⁹-bradykinin analogue (R 715) led to a new series of potent and stable antagonists.
| Peptide Analogue | Receptor | Antagonistic Potency (pA₂) | Reference |
| AcLys-[D-βNal⁷,Ile⁸]desArg⁹BK (R 715) | Human B1 | High (Value not specified) | [5][6] |
| AcLys-[(αMe)Phe⁵,D-βNal⁷,Ile⁸]desArg⁹BK (R 892) | Human B1 | 8.8 | [5][6] |
| Lys-Lys-[(αMe)Phe⁵,D-βNal⁷,Ile⁸]desArg⁹BK (R 913) | Human B1 | 7.7 | [5][6] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values indicate greater potency.
The high pA₂ values of the (αMe)Phe⁵ analogues indicate a significant improvement in antagonistic potency, attributed to both a favorable conformational lock and increased resistance to enzymatic degradation.[5][6]
Experimental Methodologies for Quantifying Binding Affinity
Accurate determination of binding affinity is the cornerstone of any SAR study. Two gold-standard techniques are the competitive radioligand binding assay and surface plasmon resonance (SPR).
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (the modified peptide) to compete with a radiolabeled ligand for binding to a receptor. It is a robust method to determine the inhibitory constant (Ki) of the test compound.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates. Determine the total protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of an unlabeled competing ligand to saturate the receptors.
-
Competition: Receptor membranes + radioligand + serial dilutions of the modified test peptide.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B). The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Punch the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including the association rate (ka) and dissociation rate (kd). The equilibrium dissociation constant (KD), a measure of affinity, is calculated as kd/ka.
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Methodology:
-
Ligand Immobilization: Covalently immobilize the purified receptor (the ligand) onto the surface of a sensor chip (e.g., via amine coupling to a CM5 chip). A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding and bulk refractive index changes.
-
Analyte Preparation: Prepare a series of precise dilutions of the modified peptide (the analyte) in a suitable running buffer.
-
Binding Measurement:
-
Inject the highest concentration of the analyte over both the receptor and reference surfaces to condition the chip.
-
Perform a series of injection cycles. In each cycle, inject a different concentration of the analyte over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).
-
-
Regeneration: Between each analyte injection cycle, inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to strip all bound analyte from the receptor, preparing the surface for the next cycle.
-
Data Analysis:
-
The instrument records the binding events as a sensorgram (Response Units vs. Time).
-
Subtract the reference channel data from the active channel data to get the specific binding signal.
-
Simultaneously fit the association and dissociation curves from all analyte concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).
-
This fitting process yields the association rate constant (ka, units M⁻¹s⁻¹) and the dissociation rate constant (kd, units s⁻¹).
-
The equilibrium dissociation constant (KD) is then calculated as KD = kd / ka . A lower KD value indicates higher affinity.
-
Conclusion
The strategic substitution of Phenylalanine with 2-Methyl-L-phenylalanine and its analogues is a potent and validated strategy in peptide drug design. The primary mechanism, conformational restriction of the aromatic side chain, can pre-organize the peptide into a bioactive conformation, leading to substantial increases in receptor binding affinity and selectivity. As demonstrated with opioid and bradykinin receptor ligands, this "ortho-methyl advantage" can transform a moderately active peptide into a highly potent one. By employing rigorous quantitative techniques such as radioligand binding assays and surface plasmon resonance, researchers can precisely characterize these affinity enhancements and rationally guide the development of next-generation peptide therapeutics.
References
-
Sagan, S., et al. (2015). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. Journal of Amino Acids, 2015, 804295. [Link]
-
Hagiwara, D., et al. (1993). Studies on neurokinin antagonists. 2. Design and structure-activity relationships of novel tripeptide substance P antagonists. Journal of Medicinal Chemistry, 36(15), 2258-2265. [Link]
-
Kazmierski, W., et al. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of Medicinal Chemistry, 35(10), 1710-1716. [Link]
-
Gobeil, F., et al. (1999). Kinin B1 receptor antagonists containing alpha-methyl-L-phenylalanine: in vitro and in vivo antagonistic activities. Hypertension, 33(3), 823-829. [Link]
-
Gobeil, F., et al. (2000). Kinin B1Receptor Antagonists Containing α-Methyl-l-Phenylalanine: In Vitro and In Vivo Antagonistic Activities. Scilit. [Link]
-
Fujii, T., et al. (1993). Discovery of neurokinin antagonists. Pure and Applied Chemistry, 65(6), 1255-1260. [Link]
-
Salvadori, S., et al. (2012). Bifunctional [2',6'-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands. Journal of Medicinal Chemistry, 55(23), 10735-10745. [Link]
-
Gibson, S. E., et al. (1999). Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications. Imperial College London. [Link]
-
Sherman, S. L., et al. (2015). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. OSTI.GOV. [Link]
Sources
- 1. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications [ch.imperial.ac.uk]
- 3. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional [2’,6’-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Kinin B1 receptor antagonists containing alpha-methyl-L-phenylalanine: in vitro and in vivo antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 2-Methyl-L-phenylalanine Incorporation: A Comparative Guide to Edman Degradation vs. Mass Spectrometry
The incorporation of non-canonical amino acids (ncAAs) like 2-Methyl-L-phenylalanine (2-Me-Phe) is a cornerstone of modern peptide engineering. By replacing the α-proton with a methyl group, 2-Me-Phe restricts the peptide backbone's dihedral angles, heavily favoring helical conformations, and imparts near-absolute resistance to proteolytic degradation[1]. However, validating the exact positional incorporation of α-methylated ncAAs presents a unique analytical challenge.
This guide objectively compares the traditional gold standard—Automated Edman Degradation—against modern High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for UAA validation, providing the mechanistic causality and self-validating protocols required for rigorous drug development.
The Analytical Dilemma: Isobaric Modifications and Positional Certainty
When synthesizing a peptide library containing 2-Me-Phe, researchers must confirm not only that the amino acid was incorporated, but that it was incorporated at the correct position without racemization or structural rearrangement.
Modern laboratories default to LC-MS/MS for peptide sequencing[2]. While highly sensitive, mass spectrometry identifies amino acids based on mass-to-charge ratio (m/z) and fragmentation patterns[3]. 2-Me-Phe is perfectly isobaric with N-methyl-phenylalanine and ring-methylated phenylalanines (e.g., 3-methyl-phenylalanine)[4]. Unless specific, high-energy fragmentation yields unique signature ions, MS/MS often fails to distinguish these isomers.
Conversely, Edman degradation sequentially cleaves the N-terminal amino acid and identifies it via reverse-phase HPLC[5]. Because the chromatographic retention time of the phenylthiohydantoin (PTH) derivative is highly dependent on the molecule's three-dimensional steric profile and hydrophobicity, Edman degradation easily resolves isobaric ncAAs.
Fig 1. Decision matrix for selecting UAA validation methodologies.
Mechanistic Causality: Edman Degradation of α-Methyl Amino Acids
Edman degradation relies on the reaction of phenyl isothiocyanate (PITC) with the uncharged N-terminal amine under mildly alkaline conditions, followed by cleavage with anhydrous trifluoroacetic acid (TFA)[5].
The Steric Challenge: The α-methyl group of 2-Me-Phe introduces significant steric hindrance directly adjacent to the reacting amine. This alters the reaction kinetics. Standard 15-minute PITC coupling cycles often result in incomplete labeling of 2-Me-Phe, leading to "preview" or "lag" sequences in subsequent cycles[6]. To counteract this, the coupling time must be extended.
The Structural Advantage: During the cleavage step, the absence of an α-proton in 2-Me-Phe prevents the formation of certain degradation byproducts (like racemized azlactones) that occasionally plague canonical amino acids. The resulting anilinothiazolinone (ATZ) derivative converts smoothly into a highly stable PTH-2-Me-Phe derivative[7].
However, because 2-Me-Phe is a non-canonical amino acid, its PTH derivative will not match any of the 20 standard retention times in the automated sequencer's library[8]. A self-validating protocol must include the independent synthesis of a PTH-2-Me-Phe standard.
Comparative Performance Data
The following table summarizes the objective performance metrics of both methodologies when applied specifically to α-methylated ncAAs.
| Parameter | Automated Edman Degradation | High-Resolution LC-MS/MS |
| Positional Certainty | Absolute (Sequential N-to-C cleavage)[5] | High (Dependent on fragmentation coverage) |
| Isobaric Resolution | Excellent (Unique HPLC retention time) | Poor to Moderate (Requires specific fragment ions) |
| Throughput | Low (~45-60 mins per cycle)[8] | High (Hundreds of peptides per hour)[3] |
| UAA Standard Requirement | Mandatory (Custom PTH-standard needed)[8] | Optional (Mass shift is often sufficient) |
| Sample Requirement | > 10-50 picomoles | < 1 picomole[2] |
Self-Validating Experimental Protocol: Edman Degradation of 2-Me-Phe
To ensure scientific integrity, this protocol establishes a closed-loop validation system. You will first synthesize the reference standard, calibrate the instrument, and then sequence the target peptide.
Phase 1: Synthesis of the PTH-2-Me-Phe Reference Standard
Causality: The sequencer's HPLC cannot identify what it has never seen. You must create the standard to map its exact retention time.
-
Coupling: Dissolve 1.0 mg of free 2-Methyl-L-phenylalanine in 100 µL of 50% aqueous pyridine. Add 5 µL of PITC. Incubate at 50°C for 30 minutes.
-
Extraction: Wash the mixture three times with 200 µL of heptane/ethyl acetate (2:1) to remove unreacted PITC. Lyophilize the aqueous phase.
-
Cleavage & Conversion: Treat the dried residue with 100 µL of anhydrous TFA for 15 minutes at 50°C. Dry under nitrogen, then reconstitute in 25% aqueous TFA and heat at 64°C for 20 minutes to force the isomerization to the PTH-derivative.
-
Calibration: Inject the standard into the sequencer's reverse-phase HPLC (C18 column, UV detection at 269 nm). Record the exact retention time and update the software library.
Phase 2: Modified Automated Sequencing Workflow
-
Immobilization: Spot 50 picomoles of the purified peptide onto a Polybrene-treated glass fiber filter or covalently attach it to a Sequelon-AA membrane. Reasoning: Covalent attachment prevents the hydrophobic peptide from washing out during the organic extraction phases.
-
Extended Coupling Cycle: Program the sequencer to extend the PITC coupling time by 30% specifically for the cycle anticipating the 2-Me-Phe residue, compensating for steric hindrance.
-
Cleavage and Analysis: Allow the automated system to perform anhydrous TFA cleavage and aqueous conversion.
-
Data Validation: Cross-reference the chromatogram of the target cycle against the retention time established in Phase 1. A matching peak confirms exact positional incorporation.
Fig 2. Modified Edman degradation workflow for 2-Me-Phe containing peptides.
Conclusion
While LC-MS/MS has largely superseded Edman degradation for high-throughput proteomics, the validation of highly engineered peptides containing isobaric ncAAs like 2-Methyl-L-phenylalanine still heavily relies on N-terminal sequencing. By exploiting the physical chromatographic properties of the PTH-derivative rather than relying solely on mass, Edman degradation provides an irrefutable, self-validating confirmation of both the identity and exact sequence position of the unnatural amino acid.
References
-
New method of peptide cleavage based on Edman degradation - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
- US11162952B2 - Single molecule peptide sequencing Source: Google Patents URL
-
High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry Source: National Institutes of Health (NIH) URL:[Link]
-
CHAPTER 5: Cyclic Peptides as Chemical Probes Source: The Royal Society of Chemistry URL:[Link]
-
Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? Source: ACS Publications URL:[Link]
-
MOD:00343 - EMBL-EBI (Polypeptides with monomethylated amino terminals) Source: EMBL-EBI URL:[Link]
- US20240280581A1 - Single-molecule protein and peptide sequencing Source: Google Patents URL
- US9707282B2 - Small cationic antimicrobial peptides Source: Google Patents URL
- WO2023114732A2 - Single-molecule peptide sequencing through molecular barcoding and ex-situ analysis Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20240280581A1 - Single-molecule protein and peptide sequencing - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. US9707282B2 - Small cationic antimicrobial peptides - Google Patents [patents.google.com]
- 5. US11162952B2 - Single molecule peptide sequencing - Google Patents [patents.google.com]
- 6. Ontology Lookup Service (OLS) [ebi.ac.uk]
- 7. WO2023114732A2 - Single-molecule peptide sequencing through molecular barcoding and ex-situ analysis - Google Patents [patents.google.com]
- 8. High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: L- vs. D-2-Methyl-Phenylalanine in Peptide Therapeutics
[1]
Executive Summary
In the engineering of peptide therapeutics, 2-Methyl-phenylalanine (
-
L-2-Methyl-phenylalanine (L-MePhe): Acts as a "Helix Lock."[1] It restricts the backbone to right-handed helical (
) torsion angles, reinforcing helical structure in L-peptides.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
D-2-Methyl-phenylalanine (D-MePhe): Acts as a "Turn Inducer."[1] It restricts the backbone to left-handed helical (
) torsion angles.[2] When inserted into an all-L sequence, it introduces a specific steric clash that forces the peptide chain to reverse direction, typically nucleating a Type I' or II'ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -turn.
Structural & Conformational Mechanics
The introduction of a methyl group at the
The Ramachandran Constraint[2]
-
L-MePhe: The steric bulk confines the residue almost exclusively to the negative
, negativengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> region (approx. ). This corresponds perfectly with right-handedngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -helices and -helices. -
D-MePhe: The mirror-image steric bulk confines the residue to the positive
, positivengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> region (approx. ).
Impact on L-Peptide Backbone
When these residues are incorporated into a standard L-amino acid peptide chain:
| Feature | L-2-Methyl-phenylalanine | D-2-Methyl-phenylalanine |
| Conformational Effect | Helix Promotion. Pre-organizes the peptide into a bioactive helical conformation, reducing the entropy penalty of binding.[1] | Helix Breaking / Turn Induction. The |
| Secondary Structure | Stabilizes | Nucleates Type I' or Type II' |
| A(1,3) Strain | Minimizes strain in helical conformations. | Maximizes strain in extended ( |
Proteolytic Stability Profile
Both isomers significantly extend the half-life of peptides, but they function through slightly different mechanistic hierarchies.
Mechanism 1: Steric Shielding (Both L & D)
The
Mechanism 2: Stereochemical Mismatch (D-isomer Dominance)[1]
-
L-MePhe: Relies primarily on steric shielding.[1] High concentrations of aggressive proteases can eventually cleave adjacent bonds.
-
D-MePhe: Offers a "double lock."[1] In addition to steric shielding, the side chain is oriented in a vector that the S1 pocket of L-specific proteases cannot accommodate. This renders the residue effectively invisible to most plasma proteases.
Stability Comparison Table
| Parameter | L-MePhe Peptide | D-MePhe Peptide | Native L-Phe Peptide |
| Serum Half-Life ( | High (Hours to Days) | Very High (Days) | Low (Minutes) |
| Trypsin Resistance | High | Complete | Low |
| Chymotrypsin Resistance | Moderate-High | High | None |
Synthesis & Coupling Protocol
Critical Warning: The synthesis of peptides containing
The "No-Racemization" Advantage
Unlike standard D-amino acids,
Optimized Coupling Workflow
Use this protocol for coupling
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1][4] Avoid PyBOP for difficult couplings if possible.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).[1]
-
Solvent: DMF (N,N-Dimethylformamide).[1]
Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered
Biological Decision Matrix
Use the following logic to select the correct isomer for your drug design campaign.
| Design Goal | Recommended Isomer | Rationale |
| Staple an | L-MePhe | Compatible with the |
| Create a | D-MePhe | Induces a Type I'/II' turn, forcing the chain to fold back on itself. |
| Block Exopeptidases | L- or D-MePhe | Place at N- or C-terminus.[1] D-isomer is slightly superior but L is often sufficient.[1] |
| Receptor Binding | Context Dependent | If the pocket is deep/narrow, the extra methyl group may clash. If the peptide is helical in the bound state, use L . |
References
-
Conformational Restrictions of Alpha-Methyl Amino Acids
-
Factors governing 3(10)
-
Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine
-
Beta-Turn Induction by Qu
-
Coupling Reagents Guide (H
-
Source: Sigma-Aldrich / Merck[1]
-
Safety Operating Guide
2-Methyl-L-phenylalanine monohydrate proper disposal procedures
As a Senior Application Scientist, ensuring the integrity of your laboratory’s waste management system is just as critical as the precision of your syntheses. 2-Methyl-L-phenylalanine monohydrate is a synthetically invaluable, unnatural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and drug development to introduce conformational restrictions into peptide backbones.
While naturally occurring amino acids are generally benign, alpha-methylated derivatives present unique ecological and logistical challenges. This guide provides a self-validating, field-proven operational framework for the safe handling and disposal of 2-Methyl-L-phenylalanine monohydrate.
Chemical and Hazard Profiling
Before initiating any disposal protocol, personnel must understand the physicochemical properties of the waste stream. Summarized below is the quantitative hazard data for 2-Methyl-L-phenylalanine monohydrate.
| Property | Value | Reference |
| Chemical Name | 2-Methyl-L-phenylalanine monohydrate | 1[1] |
| CAS Number | 23239-35-2 | 1[1] |
| Molecular Formula | C₁₀H₁₃NO₂ · H₂O | 1[1] |
| Molecular Weight | 197.23 g/mol | 1[1] |
| Melting Point | 244-246 °C | 1[1] |
| GHS Classification | Acute Tox. 4 (Oral) - H302 (Harmful if swallowed) | 2[2] |
Mechanistic Rationale for Controlled Disposal
Why can't this be washed down the sink or thrown in the standard trash? Standard L-phenylalanine is rapidly metabolized by environmental microorganisms. However, the addition of the alpha-methyl group in 2-Methyl-L-phenylalanine creates severe steric hindrance, rendering the molecule highly resistant to standard enzymatic degradation (e.g., by proteases and transaminases).
If discharged into municipal wastewater, these unnatural derivatives contribute to recalcitrant organic nitrogen loads. Furthermore, alpha-methylated phenylalanines can act as competitive inhibitors for critical biological enzymes (such as tyrosine hydroxylase), posing an ecological toxicity risk if they accumulate in aquatic environments 3[3]. Consequently, Environmental Health and Safety (EHS) regulations strictly prohibit drain or standard trash disposal for these compounds, mandating their treatment as regulated chemical waste 4[4].
Waste Segregation Workflow
The following decision matrix illustrates the mandatory segregation pathways for different forms of 2-Methyl-L-phenylalanine monohydrate waste.
Decision matrix for 2-Methyl-L-phenylalanine monohydrate waste segregation.
Self-Validating Standard Operating Procedures (SOPs)
To guarantee compliance and safety, every disposal action must include a built-in verification step.
Protocol A: Solid Powder and Spill Recovery
Causality: Sweeping dry powders can aerosolize the H302-classified compound, leading to inadvertent inhalation.
-
Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles).
-
Validation Step: Perform a visual inspection and inflation test of nitrile gloves to ensure no micro-tears exist before handling the powder.
-
-
Collection: Mist the spilled powder very lightly with a compatible solvent (e.g., water or ethanol) to suppress dust formation, then sweep using a static-free brush or damp paper towel 2[2].
-
Validation Step: Inspect the spill surface under oblique lighting (using a flashlight parallel to the bench) to ensure no crystalline residue remains.
-
-
Packaging: Transfer the collected material into a sealable High-Density Polyethylene (HDPE) container. For small quantities (e.g., Eppendorf tubes containing residual powder), double-bag the tubes in clear plastic bags to allow visual inspection by waste technicians 5[5].
-
Validation Step: Invert the sealed bag or container to confirm zero leakage.
-
Protocol B: Liquid Waste Segregation (HPLC/Synthesis Effluents)
Causality: Mixing incompatible liquid wastes can cause gas generation and container rupture.
-
Identification: Determine the primary solvent system used to dissolve the amino acid derivative.
-
Transfer: Pour the solution into the appropriate EHS-approved liquid waste carboy (segregate into Halogenated vs. Non-Halogenated organic streams).
-
Sealing: Cap the container immediately after transfer.
-
Validation Step: Perform a gentle "tilt test" on the closed container to ensure the screw-cap is hermetically sealed. Never use corks or parafilm for liquid waste.
-
Protocol C: Labeling and EHS Transfer
Causality: Using laboratory shorthand (e.g., "2-Me-Phe") on waste labels can lead to dangerous misclassifications by downstream incineration facilities, as "Me" could be misinterpreted as a metal or reactive species.
-
Labeling: Attach a standard Chemical Waste Label. Write the full chemical name: "2-Methyl-L-phenylalanine monohydrate". Do not package solid chemical waste into biohazard bags, as this incorrectly indicates an infectious hazard that is not present 6[6].
-
Validation Step: Cross-check the label against the original reagent bottle to ensure zero abbreviations were used.
-
-
Storage: Store in the designated satellite accumulation area.
References
-
National Center for Biotechnology Information (NIH). "L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754." PubChem Database. Available at: [Link]
-
Princeton University Office of Environmental Health and Safety. "Chemical Waste: Solids." Princeton EHS. Available at: [Link]
-
UC San Diego Environmental Health & Safety. "How to Store and Dispose of Hazardous Chemical Waste." UCSD EHS. Available at:[Link]
-
University of Toronto Environmental Health & Safety. "Chemical Waste Disposal." U of T EHS. Available at:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 3. L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
